A-485

Catalog No.
S516546
CAS No.
M.F
C25H24F4N4O5
M. Wt
536.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-485

Product Name

A-485

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide

Molecular Formula

C25H24F4N4O5

Molecular Weight

536.5 g/mol

InChI

InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1

InChI Key

VRVJKILQRBSEAG-LFPIHBKWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

A-485; A 485; A485.

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O

Isomeric SMILES

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O

The exact mass of the compound N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide is 536.1683 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Mechanism and Intracellular Effects

Author: Smolecule Technical Support Team. Date: February 2026

The inhibitory action of A-485 on the HAT domain of p300/CBP has several downstream consequences that explain its anti-proliferative effects in cancer cells.

  • Impact on Core Transcription: p300/CBP catalyzes histone H3 lysine 27 acetylation (H3K27ac), a key mark at active enhancers and promoters. This compound treatment significantly reduces H3K27ac levels, thereby suppressing the transcription of genes critical for cell identity and oncogenic potential [1] [2] [3].
  • Disruption of Key Signaling Pathways: p300/CBP is involved in multiple oncogenic signaling pathways. This compound disrupts this by acetylating specific transcription factors. It inhibits androgen receptor (AR) signaling in prostate cancer and promotes the ubiquitination and degradation of FOXO1, thereby suppressing hepatic gluconeogenesis [4] [5].
  • Induction of Senescence and Autophagy: In NSCLC cells, this compound induces reactive oxygen species (ROS) accumulation, leading to DNA damage and activation of the autophagic pathway, resulting in senescence-associated growth arrest. Inhibition of autophagy in this context can trigger apoptotic cell death [3].

G A485 This compound p300_CBP p300/CBP HAT Domain A485->p300_CBP H3K27ac ↓ Histone Acetylation (H3K27ac) p300_CBP->H3K27ac TF_Acetylation ↓ Transcription Factor Acetylation p300_CBP->TF_Acetylation GeneExpression ↓ Oncogene Expression H3K27ac->GeneExpression OncogenicPathways Oncogenic Pathways (AR, MYC, E2F1) TF_Acetylation->OncogenicPathways Disrupts OncogenicPathways->GeneExpression ROS ROS Accumulation & DNA Damage GeneExpression->ROS Autophagy Induction of Autophagy ROS->Autophagy Outcome1 Senescence & Growth Arrest Autophagy->Outcome1 Outcome2 Apoptosis (if autophagy is inhibited) Autophagy->Outcome2 With inhibition

Quantitative Profiling and Experimental Data

The potency of this compound is demonstrated through its activity across various cancer cell lines, as shown in the table below which compiles key experimental data.

Cell Line Cancer Type Assay Readout Reported Value (IC₅₀/EC₅₀) Experimental Context
p300 HAT [6] In vitro enzymatic HAT activity inhibition IC₅₀ = 9.8 nM Biochemical assay
CBP HAT [6] In vitro enzymatic HAT activity inhibition IC₅₀ = 2.6 nM Biochemical assay
LNCaP [6] Prostate Cancer Cell proliferation EC₅₀ = 0.26 µM 3-5 day viability assay
22Rv1 [6] Prostate Cancer (CRPC) Cell proliferation IC₅₀ = 490 nM 3-day viability assay
MM1.S [6] Multiple Myeloma Cell proliferation EC₅₀ = 139 nM 72-hour MTS assay
MV4;11 [6] Acute Myeloid Leukemia Cell proliferation IC₅₀ = 255.2 nM 3-day viability assay
A549 [3] Non-Small Cell Lung Cancer (NSCLC) Colony Formation ~50% reduction At 10 µM
H1299 [3] Non-Small Cell Lung Cancer (NSCLC) Colony Formation ~80% reduction At 20 µM

Key Experimental Protocols for In Vitro Research

To evaluate the effects of this compound in a research setting, several standard protocols are used. Here is a summary of key methodologies derived from the search results.

  • Cell Viability and Proliferation Assays

    • Purpose: To determine the anti-proliferative effects (IC₅₀/EC₅₀) of this compound [1] [6] [3].
    • Typical Protocol: Cells are cultured in 96-well plates and treated with serial dilutions of this compound. After 72 hours, cell viability is assessed using reagents like CellTiter-Glo (measuring ATP levels) or CCK-8. Optical density or luminescence is measured to calculate the percentage of viable cells relative to a DMSO-treated control [1] [6].
  • Colony Formation Assay

    • Purpose: To assess long-term clonogenic survival and self-renewal capacity after this compound treatment [3].
    • Typical Protocol: Cells are treated with this compound (e.g., 10-20 µM) for a specified period. The drug-containing medium is then replaced with fresh medium, and cells are allowed to grow and form colonies for 1-2 weeks. Colonies are fixed, stained (e.g., with crystal violet), and counted. This compound typically causes a dose-dependent reduction in colony numbers [3].
  • Western Blot Analysis

    • Purpose: To confirm target engagement and downstream molecular effects [1] [3].
    • Typical Protocol: Cells are treated with this compound (common range: 0.5-20 µM for 24-72 hours) and lysed. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key markers like Ac-H3K27, Ac-H3K18, LC3 (for autophagy), and loading controls. This compound treatment should show a dose-dependent decrease in Ac-H3K27/Ac-H3K18 levels [1] [3].
  • Flow Cytometry for Cell Cycle and Apoptosis

    • Purpose: To analyze this compound-induced cell cycle arrest and death [1] [3].
    • Cell Cycle Protocol: After this compound treatment, cells are fixed, treated with RNase, stained with Propidium Iodide (PI), and analyzed by flow cytometry to determine DNA content. This compound often induces a G0/G1 phase arrest [3].
    • Apoptosis Protocol: Cells are stained with Annexin V/7-AAD and analyzed by flow cytometry to distinguish early and late apoptotic cells. As a single agent, this compound may not strongly induce apoptosis, but it can do so when combined with autophagy inhibitors [1] [3].

Future Directions and Therapeutic Combinations

Research indicates that the future therapeutic potential of this compound may lie in rational combination strategies.

  • Overcoming Adaptive Resistance: In NSCLC, this compound induces a protective autophagy. Combining this compound with autophagy inhibitors (e.g., Chloroquine) can shift the cellular response from senescence to apoptosis, creating a more effective therapeutic outcome [3].
  • Exploiting Synthetic Lethality: Loss-of-function mutations in the CREBBP gene, common in lymphomas and leukemias, create a "paralog dependency" on p300. This vulnerability can be targeted with p300/CBP inhibitors like this compound or next-generation PROTAC degraders, which are being developed to achieve even greater selectivity for p300 over CBP [2].
  • Synergy with Other Agents: In Diffuse Large B-Cell Lymphoma (DLBCL), the EP300 inhibitor this compound showed synergistic effects when combined with the XPO1 inhibitor KPT8602, resulting in enhanced tumor suppression in vivo with minimal toxicity [1].

References

how does A-485 inhibit H3K27ac and H3K18ac

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The mechanism by which A-485 inhibits acetylation can be broken down into three key steps: binding, competition, and selective inhibition.

G A This compound B Binds p300/CBP HAT domain A->B C Competes with Acetyl-CoA B->C D Blocks acetyl group transfer C->D E Reduces H3K27ac & H3K18ac D->E

The flowchart above illustrates the core mechanism: this compound binds to the catalytic site of p300/CBP, directly competing with the natural cofactor acetyl-CoA. This prevents the transfer of acetyl groups to specific lysine residues on histone H3 [1].

  • Direct and Competitive Binding: Structural studies, including X-ray crystallography at 1.95Å resolution, show that this compound binds the HAT domain of p300 in a site that overlaps directly with the acetyl-CoA binding pocket. It makes key hydrogen bonds with residues like Gln-1455 and Ser-1400 [1].
  • Acetyl-CoA Competition: Enzyme kinetics confirm that this compound is competitive with acetyl-CoA. As acetyl-CoA concentration increases, the inhibitory activity (IC50) of this compound decreases linearly, which is characteristic of a competitive inhibitor [1].
  • Selectivity for H3K27ac and H3K18ac: p300/CBP has a strong preference for specific histone residues. In cellular assays, this compound treatment led to a dose-dependent decrease in H3K27ac (EC50 = 73 nM in PC-3 cells) and H3K18ac, while showing no effect on other marks like H3K9ac (EC50 > 10,000 nM) [1]. This specific inhibition is a direct result of targeting p300/CBP, the primary writers of the H3K27ac mark [2] [3].

Quantitative Potency and Selectivity Profile

The following table summarizes the key biochemical and cellular characteristics of this compound, demonstrating its high potency and selectivity.

Parameter Value Assay/Context Source
Biochemical IC50 (p300) 9.8 nM TR-FRET (H4 peptide acetylation) [1] [4]
Biochemical IC50 (CBP) 2.6 nM TR-FRET (H4 peptide acetylation) [1]
Binding Affinity (Kd) 15 nM Surface Plasmon Resonance (p300-HAT) [1] [4]
Cellular EC50 (H3K27ac) 73 nM High-content imaging (PC-3 cells) [1]
Recommended Use Concentration 800 nM Cell-based assays [4]
Selectivity >1,000-fold No inhibition of PCAF, GCN5, MYST3, MYST4, TIP60, HAT1 at 10 µM. Selective over BET bromodomains and 150+ non-epigenetic targets. [1] [4]

Experimental Evidence and Validation Workflow

The evidence for this compound's mechanism comes from a multi-technique experimental approach, which you can replicate or use as a guide for validating its effects. The workflow below outlines the key experiments.

G A 1. Treat Cells with this compound B 2. Assess Histone Acetylation A->B C 3. Measure Functional Outcomes B->C B1 Western Blot: H3K27ac, H3K18ac B->B1 B2 ChIP-seq: Genome-wide H3K27ac B->B2 D 4. Conduct In Vivo Studies C->D C1 RNA-seq: Gene Expression C->C1 C2 Proliferation Assays: Cell Viability C->C2 D1 Xenograft Models: Tumor Growth D->D1

This workflow shows the progression from initial cellular treatment to in vivo validation. Here are the technical details for key experiments cited in the search results:

  • Western Blotting for Histone Marks: DLBCL cell lines were treated with DMSO, 250 nM, or 500 nM this compound for 72 hours. Protein was extracted using RIPA buffer, and 20 µg of protein was separated by SDS-PAGE before transfer to PVDF membranes and probing with antibodies against H3K27ac [2]. This method directly shows the loss of the acetylation mark.

  • Chromatin Immunoprecipitation Sequencing (ChIP-seq): Used in acute liver injury models and breast cancer studies to show that this compound preferentially reduces H3K27ac and H3K18ac at the promoter and enhancer regions of critical genes [5] [6] [3]. In DLBCL, RNA-seq analysis revealed that this compound suppresses oncogenic pathways by inhibiting the MYC and E2F1 pathways [2].

  • In Vivo Efficacy Studies: In a DLBCL xenograft model, mice were injected with OCI-LY7 cells. Once tumors reached ~60 mm³, mice were treated with this compound. Tumor volume was measured with calipers, and the studies demonstrated that this compound significantly suppressed tumor growth [2].

Research and Therapeutic Applications

The specific inhibition of H3K27ac by this compound has shown promising therapeutic effects in preclinical cancer models:

  • Diffuse Large B-Cell Lymphoma (DLBCL): this compound exhibited potent antitumor effects both in vitro and in vivo. Furthermore, its combination with the XPO1 inhibitor KPT8602 showed synergistic anti-lymphoma effects [2].
  • Breast Cancer: In ER+ breast cancer, this compound downregulates ER signaling, suppresses estrogen-regulated genes (like MYC and CCND1), and inhibits tumor growth by reducing H3K27ac at enhancers of these oncogenes [3].
  • Other Cancers: this compound also shows efficacy in prostate cancer and certain hematological malignancies by disrupting oncogenic transcriptional programs [1] [3].

Important Considerations for Experimental Use

When using this compound in your research, please note:

  • Cellular vs. Biochemical Potency: The recommended concentration for cell-based assays (800 nM) [4] is about 10-fold higher than the cellular EC50 for H3K27ac reduction. Phenotypes observed at concentrations significantly above 1 µM should be interpreted with caution, as the risk of off-target effects increases [4].
  • In Vivo Dosing: Effective in vivo tumor growth inhibition in xenograft models often requires high doses (e.g., 100 mg/kg) [2] [4]. Be mindful that systemic inhibition of the widely expressed p300/CBP proteins could lead to toxicity, requiring careful dose optimization [4].

References

Experimental Applications & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

A-485 has been utilized in various experimental models to investigate its effects on inflammation, metabolism, and cancer. Key findings and methodologies are summarized below.

Disease/Process Model Key Findings Experimental Protocol Summary

| Acute Liver Injury [1] [2] | Alleviated histopathological damage, lowered plasma aminotransferases, improved survival, suppressed pro-inflammatory cytokine expression in macrophages. | In vivo: LPS/D-GalN-induced ALI mouse model; this compound (100 mg/kg) intraperitoneal injection. In vitro: RAW264.7 cells/primary BMDMs; LPS stimulation with/without this compound (2.2-20 μM); RNA-Seq & ChIP-Seq analysis. | | Psoriatic Skin Inflammation [3] | Rescued abnormal phenotype in psoriatic fibroblasts, reduced skin inflammation, immune cell recruitment, and cytokines in imiquimod-induced mouse model. | In vitro: Psoriatic dermal fibroblasts treated with this compound; phenotypic screening. In vivo: Imiquimod-induced psoriasis-like model; systemic this compound treatment. | | Metabolic Regulation [4] | Reduced body weight, fat mass, hepatic lipogenesis, and gluconeogenesis in C57BL/6 mice fed normal or high-fat diet. | In vivo: Mice administered this compound (20 mg/kg/day, IP) for 1 week; GTT, PTT, ITT performed. In vitro: Primary mouse hepatocytes; this compound (3 μM) treatment to assess gluconeogenesis and FOXO1 acetylation/ubiquitination. | | Cancer Cell Proliferation [5] [6] | Suppressed proliferation in hematological malignancies and AR+ prostate cancer cell lines; inhibited tumor growth in castration-resistant prostate cancer xenografts. | In vitro: Cell viability assays (e.g., CellTiter-Glo) across 124 tumor cell lines. In vivo: LuCaP-77 CR xenograft model in SCID mice; this compound (100 mg/kg, IP, twice daily) for 21 days. |

Mechanism of Action

This compound works by directly and competitively inhibiting the HAT catalytic domain of p300 and CBP [5]. This inhibition prevents the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, a key mechanism for epigenetic gene regulation. The following diagram illustrates the signaling pathways and consequences of p300/CBP inhibition by this compound.

G A485 This compound p300_CBP p300/CBP HAT Domain A485->p300_CBP Inhibits HistoneAc Histone Acetylation (e.g., H3K27ac, H3K18ac) p300_CBP->HistoneAc Catalyzes GeneTranscription Open Chromatin & Gene Transcription HistoneAc->GeneTranscription Promotes InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6) GeneTranscription->InflammatoryGenes MetabolicGenes Metabolic Genes (e.g., G6Pc, Lipogenic factors) GeneTranscription->MetabolicGenes Oncogenes Oncogenes & Lineage-Specific Genes GeneTranscription->Oncogenes Anti-inflammatory Effects Anti-inflammatory Effects InflammatoryGenes->Anti-inflammatory Effects this compound Suppresses Improved Metabolic Parameters Improved Metabolic Parameters MetabolicGenes->Improved Metabolic Parameters this compound Suppresses Reduced Cancer Cell Growth Reduced Cancer Cell Growth Oncogenes->Reduced Cancer Cell Growth this compound Suppresses

This compound inhibits p300/CBP's HAT activity, reducing histone acetylation and subsequent transcription of pro-inflammatory, metabolic, and oncogenic genes [1] [2] [4].

Considerations for Experimental Design

  • Cellular Context is Crucial: The effects of this compound are highly context-dependent, influencing different pathways in various cell types (e.g., macrophages, hepatocytes, cancer cells) [1] [4] [6].
  • Off-target Effects: While highly selective for p300/CBP HAT, one study noted that p300 catalytic domain recruitment via dCas9 could cause indirect expression changes and reduced viability, suggesting careful control of exposure or concentration is necessary in some systems [7].
  • Stability and Solubility: this compound is stable at -20°C and is typically prepared as a high-concentration stock solution in DMSO before dilution in aqueous buffers for cellular or animal studies [5].

References

A-485 solubility DMSO ethanol stock solution

Author: Smolecule Technical Support Team. Date: February 2026

A-485 Properties and Solubility Data

The table below summarizes the essential information for handling this compound and preparing stock solutions.

Property Specification / Value
Molecular Weight 536.5 Da [1]
Purity >98% [1]
CAS Number 1889279-16-6 [1]
Solubility in DMSO >40 mg/mL [1]
Solubility in Ethanol >40 mg/mL [1]
Form Solid [1]
Recommended Short-Term Storage -20°C [1]
Light Sensitivity Reported to be light sensitive; store in the dark [1]

This compound Mechanism of Action

This compound functions as a potent, selective inhibitor of the p300 and CREB-binding protein (CBP). These proteins are crucial transcriptional coactivators that function, in part, by acetylating histones to relax chromatin structure and activate gene transcription [1]. The following diagram illustrates its mechanism and downstream effects.

G A485 This compound p300_CBP p300/CBP HAT Domain A485->p300_CBP Inhibits HistoneAc Histone H3 Lys27 Acetylation (H3K27Ac) p300_CBP->HistoneAc Decreases GeneTranscription Gene Transcription HistoneAc->GeneTranscription Reduces CellProliferation Cancer Cell Proliferation GeneTranscription->CellProliferation Suppresses

This compound inhibits the p300/CBP HAT domain, reducing histone acetylation and suppressing gene transcription and cancer cell proliferation.

Experimental Considerations

  • Stock Solution Calculation: The provided solubility (>40 mg/mL) is well above concentrations typically used for in vitro assays. A common stock concentration might be 10-20 mM. For example, to make a 10 mM stock solution in DMSO, dissolve 5.36 mg of this compound in 1 mL of DMSO.
  • Solvent Use in Cell Culture: When adding stock solutions to cell cultures, the final solvent concentration should be kept low to avoid cytotoxicity. Note that even low concentrations of DMSO (e.g., 0.25-0.5%) can modulate cellular responses in some cell types [2]. Always include solvent controls in your experimental design.
  • Biological Activity Verification: To confirm the biological activity of your prepared stock solution, you can monitor the reduction of acetylated histone H3 lysine 27 (H3K27Ac) levels in treated cells (e.g., PC3 cells) in a concentration-dependent manner, as this is a key reported effect of this compound [1].

References

A-485 biological role in gene transcription regulation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action in Transcription Regulation

A-485 exerts its effects by integrating into the p300/CBP acetyltransferase domain, which disrupts the acetylation process critical for gene activation.

G cluster_normal Normal Transcriptional Activation cluster_inhibition This compound Inhibition TF Transcription Factor (e.g., MITF, AR, MYC) p300 p300/CBP Complex TF->p300 Nucleosome Nucleosome (H3K27, H3K18) p300->Nucleosome Acetylation Ac Acetyl-CoA Ac->p300 GeneOn Active Gene Transcription Nucleosome->GeneOn A485 This compound p300_inhib p300/CBP Complex A485->p300_inhib Binds HAT Domain Nucleosome_inhib Nucleosome (No Acetylation) p300_inhib->Nucleosome_inhib No Acetylation Ac_inhib Acetyl-CoA Ac_inhib->p300_inhib GeneOff Gene Transcription Suppressed Nucleosome_inhib->GeneOff

Figure 1: this compound inhibits p300/CBP-mediated histone acetylation, suppressing gene transcription.

The downstream transcriptional consequences are mediated through the suppression of specific enhancer-driven networks:

  • In Melanoma: this compound treatment disrupts the lineage-specific transcription factor MITF, inducing cellular senescence [1].
  • In Lymphoma and Pituitary Adenoma: this compound downregulates critical oncogenic pathways, including MYC, E2F1, and PTTG1, leading to inhibited cell cycle progression and proliferation [2] [3].
  • In Acute Liver Injury: this compound preferentially blocks the transcriptional activation of a broad set of pathological inflammatory genes (e.g., cytokines), reducing M1 macrophage polarization and tissue damage [4].

Therapeutic Efficacy & Quantitative Data

This compound demonstrates potent anti-tumor and anti-inflammatory activity across diverse disease models, with efficacy quantified both in vitro and in vivo.

Disease Model In Vitro Activity (IC₅₀ / Effective Concentration) Key Phenotypic Outcomes In Vivo Evidence
Growth Hormone Pituitary Adenoma (GHPA) [2] IC₅₀ in GH3 cell viability assays: ~500 nM Suppressed cell growth & GH secretion; downregulated Pttg1, c-Myc, cAMP, and PI3K/AKT/mTOR pathways Reduced tumor growth and GH secretion in mouse models
Diffuse Large B-Cell Lymphoma (DLBCL) [3] Effective at 250-500 nM; reduced H3K27ac levels Decreased cell viability, cell cycle arrest, increased apoptosis; inhibition of MYC and E2F1 pathways Significant tumor suppression in xenograft models; synergy with XPO1 inhibitor KPT8602
Melanoma [1] Induced senescence at low micromolar concentrations Inhibition of MITF pathway; induction of senescence (not apoptosis) Information not specified in sources
Acute Liver Injury [4] Inhibited cytokine expression from 2.2 to 20 µM in macrophages Reduced plasma aminotransferases; improved survival; inhibition of macrophage M1 polarization and leukocyte infiltration Protected mice from LPS/GalN-induced liver injury at 100 mg/kg

Experimental Protocols for Key Assays

For researchers aiming to investigate this compound, here are detailed methodologies for core assays from the cited literature.

Cell Viability and Proliferation Assays [2]
  • Cell Line: Rat pituitary adenoma GH3 cells.
  • Seeding Density: (5 \times 10^3) cells per well in 96-well plates.
  • Treatment: Incubate with a concentration gradient of this compound (typically a 2-fold serial dilution) for 4 days. A DMSO control is mandatory.
  • Viability Measurement: Use the Cell Titer-Glo Luminescent Assay to measure ATP levels as a proxy for metabolically active cells. Follow the manufacturer's protocol (Promega, Cat. No. G7572).
  • Data Analysis: Measure luminescence with a plate reader and calculate IC₅₀ values using non-linear regression in software such as GraphPad Prism.
Analysis of Apoptosis by Flow Cytometry [3]
  • Cell Line: DLBCL cells (e.g., OCI-LY7, TMD8).
  • Treatment: Treat cells with this compound (e.g., 250-500 nM) for 48-72 hours.
  • Staining: Harvest cells and stain using an Annexin V-PE/7-AAD Apoptosis Detection Kit (BD Biosciences, 559763). This allows differentiation between live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) cells.
  • Analysis: Analyze stained cells immediately using a flow cytometer (e.g., BD FACSCanto II). Quantify the percentage of cells in each population using analysis software like FlowJo.
In Vivo Efficacy Study in Xenograft Models [3]
  • Animals: Female athymic NSG mice (NOD-Prkdc^{scid}-Il2rg^{em1}), 6-8 weeks old.
  • Tumor Engraftment: Subcutaneously inject (1.0 \times 10^7) DLBCL cells (e.g., OCI-LY7) into the right flank.
  • Randomization & Dosing: Once tumors reach ~60 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination). This compound can be administered via intraperitoneal injection.
  • Monitoring: Measure tumor dimensions regularly with calipers. Calculate tumor volume using the formula: ( \text{volume} = \text{length} \times (\text{width})^2 \times \pi/6 ).
  • Endpoint: Follow institutional ethical guidelines; typically, tumors are harvested at a defined maximum volume or after a set treatment period for further analysis.

This compound represents a powerful tool for probing the biological functions of p300/CBP and holds significant promise as a therapeutic agent for transcription-dependent diseases.

References

A-485 treatment protocol for cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

A-485 Treatment Parameters and Efficacy

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values of this compound from published studies, which can guide your dose-setting for experiments [1].

Cell Line Cancer Type Assay Type Exposure Time Reported Value (nM/μM) Value Type
LNCaP-Clone-FGC Prostate Cancer CellTiter-Glo 5 days 215 nM IC₅₀
LNCaP Prostate Cancer CellTiter-Glo 3-5 days 0.26 μM EC₅₀
22Rv1 Prostate Cancer CellTiter-Glo 3 days 490 nM IC₅₀
MM1.S Multiple Myeloma MTS Assay 72 hours 139 nM EC₅₀
MOLM-13 Acute Myeloid Leukemia CellTiter-Glo 3-5 days 0.35 μM EC₅₀
MV4-11 Acute Myeloid Leukemia CellTiter-Glo 3 days 255.2 nM IC₅₀
OVCAR-3 Ovarian Cancer Cell-titre glo 120 hours 5.44 μM EC₅₀
MCF7 Breast Cancer Cytometry 6 days > 30 μM EC₅₀
MDA-MB-231 Breast Cancer CellTiter-Glo 3-5 days > 10 μM EC₅₀
PANC-1 Pancreatic Cancer MTT Assay 5 days > 30 μM EC₅₀

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using this compound, based on protocols from recent publications [2].

Cell Viability Assay (CCK-8)
  • Purpose: To determine the cytotoxic effects of this compound and calculate IC₅₀ values.
  • Procedure:
    • Seed DLBCL cells (e.g., TMD8, OCI-LY7) in 96-well plates.
    • Treat with serial dilutions of this compound (e.g., from 10 μM down to 0.1 μM).
    • Incubate for 72 hours at 37°C and 5% CO₂.
    • Add CCK-8 reagent and incubate for 1-4 hours.
    • Measure the optical density (OD) at 450 nm using a plate reader.
    • Calculate cell viability relative to DMSO-treated control cells.
Apoptosis Analysis by Flow Cytometry
  • Purpose: To quantify the proportion of cells undergoing early and late apoptosis after this compound treatment.
  • Procedure:
    • Treat DLBCL cells with this compound (e.g., at 250 nM and 500 nM) and a DMSO control for 72 hours.
    • Harvest cells and wash with cold PBS.
    • Resuspend cells in 1X Binding Buffer.
    • Stain cells with Annexin V-PE and 7-AAD for 15 minutes at room temperature in the dark.
    • Analyze stained cells using a flow cytometer (e.g., BD FACSCanto II) within 1 hour.
    • Use software (e.g., FlowJo v10) to distinguish live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic (Annexin V+/7-AAD+) populations.
Western Blotting for Target Engagement
  • Purpose: To confirm the inhibition of p300/CBP HAT activity by detecting reduced levels of histone acetylation (e.g., H3K27ac).
  • Procedure:
    • Treat DLBCL cells with DMSO, 250 nM this compound, or 500 nM this compound for 72 hours.
    • Harvest cells and lyse using RIPA buffer supplemented with PMSF and a protease inhibitor cocktail.
    • Determine protein concentration and load 20 μg of total protein per lane on an SDS-PAGE gel (6-12% gradient).
    • Transfer proteins to a PVDF membrane.
    • Block membrane with 5% non-fat milk in TBST.
    • Incubate with primary antibodies (e.g., anti-H3K27ac, anti-EP300, and a loading control like GAPDH) overnight at 4°C.
    • Incubate with an HRP-conjugated secondary antibody.
    • Detect signals using a chemiluminescence substrate on an imaging system (e.g., Bio-Rad Chemidoc Touch).

Experimental Workflow Diagram

The following Graphviz diagram outlines a logical workflow for a typical this compound study, from cell culture to data analysis.

G Start Cell Line Selection & Culture A This compound Treatment (72 hours, serial dilution) Start->A B Viability & Proliferation Assays (CCK-8, EdU) A->B C Mechanistic Assays (Flow Cytometry, Western Blot) B->C D In Vivo Validation (Xenograft Model) C->D If effective in vitro End Data Analysis & Interpretation C->End Direct to analysis D->End

Key Considerations for Your Research

  • Combination Therapy: Recent studies suggest that combining this compound with other inhibitors can produce synergistic effects. Research in DLBCL showed that co-treatment with the XPO1 inhibitor KPT8602 resulted in enhanced tumor suppression both in vitro and in vivo with minimal toxicity [2].
  • Beyond Inhibition: The field is advancing towards targeted protein degradation. Novel PROTAC degraders (e.g., BT-O2C) based on the this compound structure have been developed, which may offer improved selectivity and a faster onset of action compared to inhibition alone [3].
  • Mechanistic Insights: RNA-seq analysis has revealed that this compound attenuates cancer progression by inhibiting key pathways like MYC and E2F1, which are crucial for cell cycle progression and survival [2].

Reference Information

  • This compound Supplier: MedChemExpress (Catalog No. HY-107457) [1]
  • Key In Vivo Model: Female athymic NSG mice (6–8 weeks old) inoculated subcutaneously with OCI-LY7 cells to establish DLBCL xenografts [2].

References

Application Notes: A-485 for Acute Liver Injury Research

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound and Mechanism of Action

  • Compound: A-485 is a highly selective, catalytic inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP) [1] [2].
  • Primary Mechanism: It alleviates ALI by epigenetically modulating macrophage activation and polarization. This compound inhibits the acetylation of histone H3 at lysine 27 (H3K27ac) and lysine 18 (H3K18ac) at the promoter regions of key pro-inflammatory genes, thereby suppressing their transcription and the subsequent inflammatory cascade [1] [2] [3].

2. Recommended In Vivo Protocol for ALI Mouse Model The following table summarizes the core parameters for establishing the ALI model and administering this compound, primarily based on the study by Peng et al. (2019) [1] [2].

Table 1: Detailed In Vivo Experimental Protocol

Protocol Component Specific Details
Animal Model Female C57BL/6J mice (10-12 weeks old, 20-22 g) [1] [2].
ALI Induction Intraperitoneal injection of LPS (E. coli 0111:B4, 2 mg/kg) and D-Galactosamine (250 mg/kg) dissolved in PBS [1] [2].

| This compound Treatment | Dose: 100 mg/kg [1] [2]. Route: Intraperitoneal injection [1] [2]. Timing: Administered simultaneously with the LPS/D-GalN challenge [1] [2]. | | Experimental Groups | 1. Normal Control (NC): Vehicle only. 2. ALI Model: LPS/D-GalN + vehicle. 3. This compound Treated: LPS/D-GalN + this compound [1] [2]. | | Endpoint Analysis | Mice are typically sacrificed 4-6 hours after ALI induction for tissue and blood collection [1] [2]. For survival studies, mice are monitored every hour for 24 hours [1] [2]. |

Key Experimental Methodologies and Assessments

To evaluate the efficacy of this compound, the following methodologies were employed in the referenced studies. The quantitative data demonstrating the effect of this compound are summarized in the table below.

Table 2: Key Efficacy Assessments and Findings

Assessment Method Measured Parameters Key Findings with this compound Treatment
Histopathology Liver tissue structure, necrosis, inflammatory cell infiltration [1] [2]. Significant alleviation of histopathological abnormalities [1] [2].
Plasma Biochemistry Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels [1] [2]. Marked reduction in plasma aminotransferase levels [1] [2].
Survival Study Survival rate over 24 hours [1] [2]. Improved survival rate in LPS/GalN-challenged mice [1] [2].
Immunohistochemistry Macrophage markers (F4/80), neutrophil markers (Ly-6G), M1/M2 polarization markers (CD86/CD206) [1] [2]. Reduced leukocyte infiltration and a decrease in M1-polarized macrophages [1] [2].
Molecular Analysis RNA-Seq, ChIP-Seq (H3K27ac, H3K18ac) [1] [2]. Suppressed transcription of a broad set of pathological pro-inflammatory genes [1] [2].

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the overall experimental workflow and the hypothesized mechanism by which this compound protects against acute liver injury.

Start Start: Animal Grouping Group1 Group 1: Normal Control (Vehicle) Start->Group1 Group2 Group 2: ALI Model (LPS/D-GalN + Vehicle) Start->Group2 Group3 Group 3: this compound Treatment (LPS/D-GalN + this compound) Start->Group3 Sample Endpoint Analysis (4-6 hrs post-injection) - Blood Collection (ALT/AST) - Liver Tissue Harvest Group1->Sample Vehicle only ALI_Induction Acute Liver Injury Induction (Simultaneous i.p. injection of LPS/D-GalN and compound) Group2->ALI_Induction Group3->ALI_Induction ALI_Induction->Sample Survival Alternative: Survival Study (Monitoring over 24 hrs) ALI_Induction->Survival

Diagram 1: In vivo experimental workflow for evaluating this compound in an acute liver injury mouse model.

LPS_GalN LPS/D-GalN Insult Macrophage Macrophage Activation LPS_GalN->Macrophage p300 p300/CBP HAT Activity Macrophage->p300 HistoneAc Histone Acetylation (H3K27ac, H3K18ac) p300->HistoneAc A485 This compound Inhibitor A485->p300 Inhibits Protection Alleviated Liver Injury A485->Protection GeneTrans Pro-inflammatory Gene Transcription HistoneAc->GeneTrans Cytokines Release of Inflammatory Cytokines GeneTrans->Cytokines LiverInjury Acute Liver Injury (Hepatocyte Apoptosis, Necrosis) Cytokines->LiverInjury Cytokines->Protection Reduced

Diagram 2: Proposed molecular mechanism of this compound action in protecting against acute liver injury. This compound inhibits the histone acetyltransferase activity of p300/CBP, leading to reduced acetylation at histones H3K18 and H3K27, which in turn suppresses the expression of pro-inflammatory genes and alleviates liver injury [1] [2] [3].

Important Considerations for Protocol Implementation

  • Model Justification: The LPS/D-GalN-induced ALI model is widely used because it closely mimics the features of human fulminant hepatitis, characterized by massive hepatocyte apoptosis and a strong inflammatory response [4] [5]. The model's sensitivity to macrophage-targeted therapies like this compound makes it particularly suitable for this research.
  • Critical Controls: Ensure the inclusion of a vehicle-treated ALI model group to accurately benchmark the therapeutic effect of this compound against the full progression of the disease [1].
  • Beyond this compound: The protective mechanism of this compound (epigenetic regulation of macrophages) is distinct from other compounds. For instance, Isorhamnetin protects against ALI primarily by attenuating oxidative stress and inhibiting the NF-κB signaling pathway [4], while Oleoylethanolamide acts through the Nrf-2/HO-1 and NLRP3 pathways [5]. These differences highlight the value of this compound as a tool for investigating epigenetic mechanisms in liver inflammation.

References

Application Notes & Protocols: A-485 in BMDM Stimulation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The small molecule A-485 is a potent and selective catalytic inhibitor of the histone acetyltransferases CBP and p300. In immunological research, it has emerged as a valuable tool for probing the role of epigenetic regulation in macrophage activation [1] [2] [3]. Studies demonstrate that this compound effectively suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines in macrophages and can rewire cellular metabolism, providing a powerful means to investigate the treatment of inflammatory diseases [1] [3].

Materials and Reagents

Key Reagents and Their Preparation

  • This compound: Typically prepared as a stock solution in DMSO. Common working concentrations in vitro are 2.2 to 20 µM [1] [3].
  • Lipopolysaccharide (LPS): Used to stimulate inflammatory activation. A common stock solution is 1 mg/mL in PBS, used at a working concentration of 1 µg/mL [3].
  • Cell Culture Medium for BMDMs: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL recombinant murine Macrophage Colony-Stimulating Factor (M-CSF) to drive macrophage differentiation from bone marrow precursors [3].

Experimental Protocols

BMDM Isolation and Differentiation

This protocol outlines the standard method for generating primary mouse BMDMs [3].

  • Isolation: Harvest bone marrow cells from the tibiae and femora of C57BL/6J mice.
  • Culture: Seed the cells in sterile culture dishes containing complete macrophage medium (DMEM, 10% FBS, 20 ng/mL M-CSF).
  • Differentiation: Culture the cells for approximately 7 days, replenishing the medium with fresh M-CSF every 2-3 days.
  • Harvesting: Once fully differentiated (appearing large and adherent), gently scrape the BMDMs for subsequent experiments.
This compound Treatment and Macrophage Stimulation

This assay tests the effect of this compound on inflammatory responses [1] [3].

  • Pre-treatment: Seed BMDMs in appropriate well plates and pre-treat with this compound (e.g., 2.2, 6.6, 13.2, or 20 µM) or a DMSO vehicle control for a specified period (e.g., 1-2 hours).
  • Stimulation: Add LPS (at 1 µg/mL) to the culture medium to induce inflammatory activation.
  • Co-incubation: Continue co-incubating the cells with both this compound and LPS. Typical stimulation periods are:
    • 4 hours: For analyzing acute changes in mRNA expression of inflammatory genes (e.g., via RT-qPCR).
    • 24 hours: For assessing protein secretion of cytokines (e.g., via ELISA) or for transcriptome analysis (RNA-Seq).
  • Sample Collection: Harvest cells for RNA, protein, or other downstream analyses.

The workflow can be visualized as follows:

Start Start BMDM Assay PreTreat Pre-treat BMDMs with This compound or DMSO control Start->PreTreat Stimulate Stimulate with LPS PreTreat->Stimulate Harvest4h Harvest Cells (4h) Stimulate->Harvest4h Harvest24h Harvest Cells (24h) Stimulate->Harvest24h Analyze1 Downstream Analysis: - RT-qPCR (mRNA) - ChIP-Seq (H3K27ac/H3K18ac) Harvest4h->Analyze1 Analyze2 Downstream Analysis: - ELISA (Cytokines) - RNA-Seq (Transcriptome) Harvest24h->Analyze2

Glucose Metabolic Flux Analysis in BMDMs

This protocol uses stable isotope tracing to study the effect of genetic or pharmacological perturbations on macrophage metabolism [4].

  • Culture in Labeled Medium: After differentiation, incubate BMDMs in medium containing U-¹³C-glucose.
  • Stimulation/Treatment: Treat the cells as required (e.g., with LPS and/or this compound).
  • Metabolite Extraction: At the end of the experiment, quickly wash the cells and extract intracellular metabolites using an organic solvent like 80% methanol.
  • Derivatization and Analysis: Derivatize the extracted metabolites (e.g., using TBDMS) and analyze them via Gas Chromatography-Mass Spectrometry (GC-MS).
  • Data Calculation: Calculate the mole percent enrichment (MPE) of ¹³C in citric acid cycle intermediates (e.g., citrate, succinate, malate) to determine the percent contribution of glucose to these metabolite pools.

Key Findings and Data

The following table summarizes quantitative results from published studies using this compound in macrophage assays:

Table 1: Summary of Experimental Data from this compound BMDM Studies

Experimental Context This compound Concentration Key Observed Effects Citation
In Vitro LPS Stimulation (RAW264.7 / BMDM) 2.2 - 20 µM Concentration-dependent inhibition of LPS-induced inflammatory cytokine expression. [1] [3]
In Vivo Acute Liver Injury (LPS/GalN model) 100 mg/kg (i.p.) Alleviated histopathological abnormalities; lowered plasma aminotransferases; improved survival rate. [1] [3]
Proteomic & Transcriptomic Analysis Not Specified Preferentially blocked transcriptional activation of pathological genes; significant inhibition of H3K27ac/H3K18ac at promoter regions. [1] [2] [3]

Mechanism of Action

This compound exerts its effects by selectively inhibiting the histone acetyltransferase (HAT) activity of CBP and p300. This inhibition has a direct impact on gene regulation and subsequent inflammatory processes, as shown in the following pathway:

A485 This compound CBPp300 CBP/p300 HAT Activity A485->CBPp300 Inhibits Acetylation Histone Acetylation (H3K27, H3K18) CBPp300->Acetylation Catalyzes Transcription Open Chromatin & Pro-inflammatory Gene Transcription Acetylation->Transcription Promotes Inflammation M1 Macrophage Polarization & Cytokine Release Transcription->Inflammation Drives

The core mechanism involves:

  • HAT Inhibition: this compound binds to the conserved HAT domain of CBP/p300, blocking its catalytic activity [2] [5].
  • Epigenetic Reprogramming: This inhibition leads to a marked reduction in acetylation marks associated with active transcription, notably H3K27ac and H3K18ac, at the promoters and enhancers of key pro-inflammatory genes [1] [2] [3].
  • Transcriptional Suppression: The loss of these active histone marks results in the suppression of a broad set of pathological genes involved in inflammation-related signaling networks [1] [3].
  • Functional Outcome: This transcriptional rewiring reduces the production of inflammatory cytokines, inhibits M1 polarization, and ultimately alleviates tissue damage in inflammatory disease models [1] [3].

Troubleshooting and Notes

  • Solvent Control: Always include a DMSO vehicle control at the same concentration used for this compound stock solutions to rule out solvent effects.
  • Cytotoxicity: While this compound is well-tolerated in many contexts, consider performing a viability assay (e.g., CCK-8) when using it in new experimental systems or at the higher end of the concentration range to confirm that observed effects are not due to cytotoxicity.
  • Specificity Verification: The specificity of this compound for the CBP/p300 HAT domain has been validated through extensive quantitative proteomics, showing that its effects on acetylation highly correlate with those of genetic knockout [2].

References

Comprehensive Application Notes and Protocols for A-485 in Chromatin Immunoprecipitation Sequencing (ChIP-seq) Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to A-485 and Its Relevance to Chromatin Studies

This compound represents a highly selective, potent inhibitor of the histone acetyltransferases CBP and p300, which are crucial transcriptional coactivators involved in numerous cellular signaling pathways and energy homeostasis. As a drug-like chemical probe, this compound has emerged as an invaluable tool for studying epigenetic regulation through chromatin immunoprecipitation followed by sequencing (ChIP-seq) applications. The compound demonstrates exceptional specificity for the HAT domains of both CBP and p300, with at least 1,000-fold greater potency compared to previously available tool compounds. This specificity makes this compound particularly suitable for mechanistic studies of chromatin modifications and their functional consequences in various biological contexts [1]. The application of this compound in ChIP-seq experiments has enabled researchers to investigate how targeted inhibition of CBP/p300-mediated acetylation affects genome-wide binding patterns of transcription factors, histone modifications, and chromatin-associated proteins.

The molecular mechanism of this compound involves competitive inhibition of acetyl-coenzyme A binding to the HAT domains of CBP/p300, thereby reducing their catalytic activity. This inhibition leads to decreased histone acetylation at prominent marks such as H3K27ac and H3K18ac, which are established markers of active enhancers and promoters. Integrative ChIP-seq and transcriptome analyses following this compound treatment have revealed that this inhibitor preferentially blocks transcriptional activation of a broad set of pathologic genes enriched in inflammation-related signaling networks. The ability to precisely inhibit CBP/p300 catalytic activity with this compound provides researchers with a powerful experimental approach to dissect the specific contributions of these HATs to chromatin remodeling and gene expression programs in various disease contexts [2].

Scientific Background and Therapeutic Potential

Biological Significance of CBP/p300

CBP (CREB-binding protein) and its paralogue p300 are multifunctional transcriptional coactivators that integrate multiple signaling pathways through their ability to acetylate both histone and non-histone substrates. These large, structurally complex proteins contain several conserved domains, including NRID, CH1 (TAZ1), KIX, Bromodomain, PHD, HAT, ZZ, TAZ2, and NCBD, which provide scaffolds for interactions with diverse regulatory proteins. The HAT domain serves as an acetyllysine "writer" that acetylates target proteins, while the bromodomain functions as an acetyllysine "reader" that binds to acetylated targets. Early embryonic lethality observed in CBP/p300 knockout mice underscores the critical importance of these proteins in normal development and cellular homeostasis. The development of this compound as a highly selective inhibitor of CBP/p300 HAT activity has enabled precise investigation of this specific domain's contribution to overall protein function in chromatin regulation and metabolic control [1].

Therapeutic Implications of this compound-Mediated Inhibition

Research utilizing this compound has revealed promising therapeutic potential across multiple disease contexts. In studies of acute liver injury (ALI), this compound demonstrated significant protective effects by alleviating histopathological abnormalities, lowering plasma aminotransferases, and improving survival rates in LPS/GalN-stimulated mice. Integrative ChIP-seq and transcriptome analyses in ALI models revealed that this compound preferentially blocks transcriptional activation of a broad set of pathologic genes enriched in inflammation-related signaling networks. Significant inhibition of H3K27ac/H3K18ac at promoter regions of pivotal inflammatory genes was observed, aligning with their suppressed transcription after this compound treatment [2]. In metabolic studies, this compound administration decreased body weight and fat mass in C57BL/6 mice, with reduced expressions of lipogenic genes and transcriptional factors in white adipose tissue. In the liver, this compound treatment lowered lipid content and lipogenic gene expressions while modulating the binding of forkhead box O1 (FOXO1) to metabolic gene promoters [1]. These findings position this compound as a promising candidate for therapeutic development in metabolic diseases, inflammatory conditions, and specific cancer types.

ChIP-seq Protocol for this compound Treated Samples

Cell Culture and this compound Treatment
  • Cell lines: RAW264.7 cells, L02 cells, primary BMDM cells, and other relevant cell types should be cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂) [2].
  • This compound treatment: Prepare this compound stock solution in suitable solvent (e.g., DMSO) and administer to cells at working concentrations typically ranging from 2.2-20 μM for 4-24 hours. Include vehicle control (DMSO) for comparison [2].
  • Concentration optimization: Perform dose-response experiments to determine optimal this compound concentration for your specific cell type and biological question, considering that effective concentrations may vary based on treatment duration and cellular context.
Cross-linking Chromatin Immunoprecipitation

The cross-linking ChIP-seq protocol involves several critical stages that must be carefully optimized for this compound treated samples [3]:

  • Bead Preparation: Prepare a 50:50 slurry of Protein A and Protein G magnetic beads. Wash beads twice with ice-cold PBS, block with blocking buffer (0.5% w/v BSA in RIPA-150 with protease inhibitors) for 30 minutes at 4°C with rotation, then wash twice with RIPA-150 buffer. Bind beads to ChIP-grade antibodies (typically 4 μg for histone targets, 8 μg for non-histone targets) in RIPA-150 buffer for approximately 6 hours or overnight at 4°C with gentle rotation [3].

  • Cell Harvesting and Cross-linking: For adherent cells, wash with ~25 mL ice-cold PBS at approximately 90% confluence. Cross-link cells with 1% formaldehyde for 10 minutes at room temperature in a fume hood. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes. Wash cells twice with PBS, then detach adherent cells using scraping and transfer to fresh tubes [3].

  • Nuclear Fraction Isolation: Pellet cells by centrifugation (1,500 × g, 5 mins, 4°C) and resuspend in nuclear extraction buffer 1 (50 mM HEPES-NaOH pH=7.5, 140 mM NaCl, 1 mM EDTA, 10% Glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors). Incubate for 15 minutes at 4°C with rocking. Pellet cells again and resuspend in nuclear extraction buffer 2 (10 mM Tris-HCl pH=8.0, 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, protease inhibitors), followed by incubation for 15 minutes at 4°C with rocking [3].

  • Sonication and Chromatin Fragmentation: Pellet cells and resuspend in appropriate sonication buffer (histone or non-histone specific). Sonicate lysate to shear DNA to an average fragment size of 150-300 bp for histone targets or 200-700 bp for non-histone targets. Pellet cell debris by centrifugation at 17,000 × g for 15 minutes at 4°C and transfer supernatant to new tubes [3].

The experimental workflow for ChIP-seq sample preparation following this compound treatment can be visualized as follows:

G ChIP-seq Experimental Workflow Start Cell Culture & this compound Treatment Crosslink Formaldehyde Cross-linking Start->Crosslink Quench Glycine Quenching Crosslink->Quench Harvest Cell Harvesting Quench->Harvest Nuclear Nuclear Fraction Isolation Harvest->Nuclear Sonicate Chromatin Sonication Nuclear->Sonicate IP Immuno- precipitation Sonicate->IP Reverse Cross-link Reversal IP->Reverse Purify DNA Purification Reverse->Purify Library Library Prep & Sequencing Purify->Library Analysis Data Analysis Library->Analysis

Immunoprecipitation and DNA Purification
  • Immunoprecipitation: Combine prepared antibody-bead complexes with sheared chromatin and incubate overnight at 4°C with rotation. Wash beads sequentially with appropriate buffers (e.g., low salt, high salt, LiCl wash buffers) and finally with TE buffer. Elute chromatin complexes from beads using freshly prepared elution buffer (1% SDS, 0.1 M NaHCO₃) [3] [4].

  • Cross-link Reversal and DNA Purification: Reverse cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4 hours or overnight. Digest RNA with RNase A and proteins with Proteinase K. Purify DNA using appropriate purification methods. For nanogram-range immunoprecipitated DNA, select purification reagents that demonstrate high recovery efficiency (e.g., ChIP DNA Clean & Concentrator, Monarch PCR & DNA Cleanup Kit, MinElute PCR Purification Kit, or AMPure XP beads) [5]. Store purified DNA in low-binding tubes to prevent adsorption losses, as the preservation of low nanogram-range DNA varies significantly with tube type and storage conditions [5].

ChIP-seq Data Analysis and Normalization

Quantitative Comparison of ChIP-seq Data

The perception that ChIP-seq is not inherently quantitative has led to the development of various normalization approaches, including spike-in reagents and bioinformatic pipelines. Recent advances have established that ChIP-seq can provide quantitative measurements on an absolute scale when proper normalization methods are applied. The table below summarizes three prominent approaches for quantitative ChIP-seq analysis that are particularly relevant for this compound studies:

Table 1: Quantitative ChIP-seq Analysis Methods for this compound Studies

Method Principle Advantages Limitations Relevance to this compound
PerCell (Spike-in) [6] Uses cellular spike-in ratios of orthologous chromatin with bioinformatic pipeline Enables highly quantitative comparisons across cell states; internally normalized Requires additional reagents; cross-species compatibility Ideal for comparing this compound effects across different cellular contexts
siQ-ChIP [7] Sans spike-in method using inherent quantitative scale from equilibrium binding No additional reagents needed; establishes absolute quantitative scale Requires multiple IP points for isotherm construction Suitable for precise quantification of this compound-induced acetylation changes
MAnorm [8] Uses common peaks as reference for normalization between samples Simple, effective for comparing transcription factor binding; strong correlation with gene expression Focused on peak regions rather than whole genome Effective for identifying differential binding after this compound treatment

The MAnorm approach is particularly valuable for this compound studies as it enables quantitative comparison of ChIP-seq data sets by using common peaks as a reference to build a rescaling model for normalization. This method is based on the empirical assumption that if a chromatin-associated protein has a substantial number of peaks shared in two conditions (e.g., this compound treated vs. control), the binding at these common regions will tend to be determined by similar mechanisms and thus should exhibit similar global binding intensities across samples. The method involves plotting the log₂ ratio of read density between two samples (M) against the average log₂ read density (A) for all peaks, followed by robust linear regression to fit the global dependence between the M-A values of common peaks [8].

Advanced Normalization Considerations

For researchers requiring highest quantitative accuracy, the siQ-ChIP method provides a physical quantitative scale determined directly from measurements routinely made on sequencing samples without additional reagents or spike-ins. This approach emerged from the concept that ChIP-seq is inherently quantitative on an absolute scale by virtue of the equilibrium binding reaction in the immunoprecipitation of chromatin fragments. The theoretical model proposes that the captured IP mass follows a sigmoidal isotherm if the reaction follows classical mass conservation laws. Cellular perturbations that change protein or post-translational modification presentations, such as this compound treatment, emerge as changes in position on the isotherm, making them directly quantitatively comparable [7]. A key insight from siQ-ChIP is that visualization tracks should be understood as probability distributions, with the quantitative scale representing the IP reaction efficiency. This constraint has implications for how tracks should be interpreted and compared between this compound treated and control samples.

Applications and Research Contexts

Inflammatory Disease Models

This compound ChIP-seq has proven particularly valuable in inflammatory disease research, especially in macrophage-mediated inflammatory responses. Excessive inflammatory cytokines released by macrophages represent a critical mechanism in various inflammatory diseases, and this compound has demonstrated potent inhibition of LPS-induced inflammatory cytokine expression in a concentration-dependent manner in vitro. Integrative ChIP-seq analysis in acute liver injury models and macrophages revealed that this compound preferentially blocks transcriptional activation of a broad set of pathologic genes enriched in inflammation-related signaling networks. Significant inhibition of H3K27ac/H3K18ac at promoter regions of pivotal inflammatory genes was observed, consistent with their suppressed transcription after this compound treatment. Reduced expression of these pathological pro-inflammatory genes resulted in decreased inflammatory pathway activation, M1 polarization, and reduced leukocyte infiltration, accounting for the protective effects of this compound on liver injury [2].

The molecular mechanisms through which this compound modulates inflammatory signaling can be visualized as follows:

G This compound Mechanism in Inflammatory Signaling LPS LPS Stimulation InflamPath Inflammatory Pathway Activation LPS->InflamPath CBP CBP/p300 Recruitment InflamPath->CBP Acetylation Histone Acetylation (H3K27ac/H3K18ac) CBP->Acetylation TF Transcription Factor Activation Acetylation->TF GeneExp Inflammatory Gene Expression TF->GeneExp Protection Reduced Inflammation & Tissue Protection GeneExp->Protection A485 This compound Treatment Inhibit HAT Inhibition A485->Inhibit ReducedAc Reduced Histone Acetylation Inhibit->ReducedAc Block Blocked Transcriptional Activation ReducedAc->Block Block->GeneExp Suppressed Block->Protection Decreased M1 Polarization

Metabolic Disease Research

In metabolic studies, this compound ChIP-seq has revealed important mechanisms in white adipose tissue and liver metabolism. Administration of this compound to C57BL/6 mice fed with either normal chow diet or high-fat diet resulted in reduced white adipose tissue weight and adipocyte size, with decreased expressions of lipogenic genes and transcriptional factors. In the liver, this compound treatment lowered lipid content and lipogenic gene expressions while reducing the binding of forkhead box O1 (FOXO1) to the glucose-6-phosphatase promoter, leading to decreased expression of this key gluconeogenic enzyme. In primary mouse hepatocytes, this compound abolished cAMP-elicited mRNA expressions of key gluconeogenic enzymes and promoted FOXO1 protein degradation via increased ubiquitination. These findings demonstrate that this compound inhibits lipogenesis in white adipose tissue and liver while decreasing hepatic glucose production by preventing FOXO1 acetylation, leading to its protein degradation through a proteasome-dependent pathway [1].

Cancer and Proliferation Studies

This compound has shown significant potential in cancer research, particularly in lineage-specific tumor types including hematological malignancies and androgen receptor-positive prostate cancer. The specific inhibition of CBP/p300 HAT activity with this compound inhibits proliferation in these cancer types, suggesting clinical utility that can be effectively studied using ChIP-seq approaches. ChIP-seq analyses following this compound treatment can reveal how inhibition of CBP/p300-mediated acetylation affects oncogenic transcriptional programs, chromatin accessibility at regulatory elements, and the epigenetic landscape of cancer cells. These applications make this compound ChIP-seq a valuable tool for both basic cancer biology and translational drug development [1].

Troubleshooting and Technical Considerations

Antibody Validation and Quality Control

The quality of a ChIP experiment is fundamentally governed by the specificity of the antibody and the degree of enrichment achieved in the affinity precipitation step. The ENCODE and modENCODE consortia have established rigorous guidelines for antibody characterization that should be applied to this compound ChIP-seq studies [4]:

  • Primary characterization: For transcription factor antigens, perform immunoblot analysis on protein lysates from whole-cell extracts, nuclear extracts, or chromatin preparations. The primary reactive band should contain at least 50% of the signal observed on the blot, ideally corresponding to the expected size of the target protein.
  • Secondary characterization: If immunoblot analysis is not successful, immunofluorescence can be used as an alternative method. Staining should show the expected pattern (e.g., nuclear and only in cell types or under specific growth conditions that express the factor).
  • Lot-to-lot variation: Characterizations must be repeated for each new antibody or antibody lot number used for ChIP-seq.
Optimization for Low-Input Samples

Current ChIP protocols typically require 5-10 million cells per ChIP, which can limit applications in primary cells, rare cell populations, and clinical samples. When working with limited material, several considerations can improve success [5]:

  • DNA purification: Select purification reagents that demonstrate high recovery efficiency for nanogram-range DNA, such as the ChIP DNA Clean & Concentrator, Monarch PCR & DNA Cleanup Kit, MinElute PCR Purification Kit, or AMPure XP beads.
  • Storage conditions: Use low-binding polypropylene tubes (e.g., Axygen MaxyClear or Eppendorf LoBind tubes) for storing purified ChIP DNA, as significant DNA loss occurs during storage in standard tubes, especially with low nanogram-range concentrations.
  • Library preparation: Ensure sufficient input DNA (1-10 ng recommended) for consistent library preparation and data quality, though amplification-based methods can sometimes work with less than 1 ng of DNA.

Conclusion

This compound represents a powerful chemical probe for investigating CBP/p300-mediated epigenetic regulation through ChIP-seq applications. The compound's exceptional selectivity and potency enable researchers to dissect the specific contributions of these HATs to chromatin remodeling, transcriptional regulation, and cellular physiology in various biological contexts. The protocols and application notes detailed in this document provide a comprehensive framework for implementing this compound in ChIP-seq studies, from experimental design and sample preparation through data analysis and interpretation. As research with this compound advances, continued refinement of these methodologies will further enhance our understanding of epigenetic mechanisms in health and disease, potentially leading to novel therapeutic strategies for inflammatory conditions, metabolic disorders, and cancer.

References

Comprehensive Guide to A-485 RNA-seq Transcriptome Analysis: Methodology and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RNA-seq Technology and A-485 Applications

RNA sequencing (RNA-seq) refers to a next-generation sequencing approach that provides a snapshot of the entire transcriptome or messenger RNA (mRNA) profile at a given moment in time. This powerful technology enables researchers to detect transcript isoforms, allele-specific gene expression, gene fusions, and single nucleotide variants without prior knowledge of the sample's sequence composition. While the term RNA-seq suggests direct RNA sequencing, the actual process involves converting single RNA strands into complementary DNAs (cDNA) and then creating double-stranded DNA before sequencing, meaning the material loaded onto the sequencing instrument is ultimately DNA [1]. The application of RNA-seq to study compounds like This compound, a selective inhibitor of p300/CBP histone acetyltransferases, enables researchers to investigate transcriptomic changes resulting from epigenetic modulation, providing insights into gene regulatory networks and potential therapeutic applications [2] [3].

The versatility of RNA-seq makes it particularly valuable for studying the effects of epigenetic modulators such as this compound. By capturing the complete complement of transcripts in a cell, researchers can determine global expression levels of each transcript, identify exons and introns with their boundaries, and detect alternative splicing variants [1]. When applied to this compound treatment studies, RNA-seq can reveal how inhibition of histone acetylation machinery translates to changes in gene expression patterns, potentially identifying key downstream targets and pathways affected by disrupted chromatin remodeling.

Table 1: Comparison of Main RNA-Seq Approaches

Method Type Target RNA Key Applications Advantages
Whole Transcriptome All coding and non-coding RNA Discovery of novel transcripts, non-coding RNA analysis Comprehensive view of transcriptome
mRNA Sequencing Polyadenylated mRNA only Gene expression studies, differential expression analysis Focused on coding transcripts; improved depth for mRNA
Stranded RNA-seq Strand-specific transcripts Accurate transcript annotation, antisense transcription analysis Preserves strand orientation information
Low-Input RNA-seq Limited starting material Single-cell studies, rare samples Specialized protocols for minimal input

Experimental Design and Sample Preparation

Key Considerations for this compound Studies

Proper experimental design is fundamental to obtaining meaningful RNA-seq data, particularly when investigating the effects of specific compounds like this compound. For studies examining this compound treatment, researchers must carefully consider dosing concentrations, treatment durations, and appropriate controls that account for both specific and potential off-target effects. Including multiple time points can help capture dynamic transcriptional responses to histone acetylation inhibition. To minimize batch effects—unintended technical variations that can confound results—researchers should process control and experimental samples simultaneously throughout the entire workflow, from cell treatment to library preparation and sequencing [4].

Biological replication is especially critical in this compound studies to distinguish consistent treatment effects from random biological variability. The recommended approach includes:

  • Multiple independent replicates (at least 3-5 per condition) to ensure statistical robustness
  • Randomized processing order to prevent systematic bias
  • Positive and negative controls to verify this compound activity and specificity
  • Vehicle controls matching the solvent used for this compound dissolution
  • Reference samples for normalization across multiple sequencing batches
RNA Quality Assessment and QC

RNA quality control is a critical step that significantly impacts downstream results. The RNA Integrity Number (RIN) is a standardized measurement that assesses RNA quality, with values ranging from 1 (completely degraded) to 10 (intact). For RNA-seq experiments, samples should typically have RIN values greater than 7.0 to ensure reliable results [4]. The traditional method for assessing RNA quality involves running total RNA on an electropherogram or gel to detect 28S and 18S rRNA bands, where the 28S rRNA band should be approximately twice as intense as the 18S rRNA band [1].

Table 2: RNA Quality Standards for Different Sample Types

Sample Type Minimum Input Requirements Quality Threshold Special Considerations
Fresh Cell Cultures 100 ng - 1 µg total RNA RIN > 8.5 Standard protocol application
Fresh Tissues 100 ng - 1 µg total RNA RIN > 8.0 Homogenization critical
FFPE Samples 100 ng - 1 µg total RNA RIN > 7.0 Degradation expected; specialized kits needed
Low-Input/Single-Cell 10 pg - 10 ng total RNA RIN > 7.0 Amplification required
This compound Treated Cells 100 ng - 1 µg total RNA RIN > 8.0 Standard fresh cell protocols apply

For this compound treatment studies, particular attention should be paid to RNA extraction methods that ensure removal of organic solvents that might inhibit downstream library preparation. The extraction should yield RNA that is not fragmented into sizes too short for library preparation while maintaining high quality regardless of the extraction method employed [1].

Library Preparation Methods

Selection of RNA Fractions

The choice between whole transcriptome and mRNA sequencing represents a fundamental decision in library preparation that significantly influences the scope and focus of an this compound study. Whole transcriptome sequencing involves capturing the complete complement of transcripts in a cell, including mRNA and all non-coding RNAs. This approach requires removal of ribosomal RNA (rRNA), which otherwise constitutes the majority of sequencing reads. By removing rRNA, sequencing resources are focused on transcripts of actual interest, improving sensitivity toward lowly expressed transcripts [1]. This comprehensive approach may be particularly valuable for this compound studies aiming to identify both coding and non-coding transcripts affected by histone acetylation inhibition.

In contrast, messenger RNA sequencing (mRNA-Seq) is a targeted approach that enriches for all polyadenylated (poly-A) transcripts, which comprise only 1-2% of the entire transcriptome. This method uses poly-T oligonucleotides fixed to magnetic beads that selectively bind to messenger RNAs, after which unbound RNA is removed during a wash step. While this doesn't completely eliminate non-coding RNA, it significantly reduces the proportion of rRNA in final sequencing results. By focusing specifically on coding genes, mRNA-Seq improves sequencing depth for mRNA transcripts, making identification of rare variants and lowly expressed mRNA transcripts easier [1]. For this compound studies focused specifically on protein-coding gene expression changes, this approach provides cost-effective and deep coverage of relevant transcripts.

Stranded vs. Non-Stranded Protocols

Stranded RNA-seq protocols preserve information about which DNA strand served as the template for transcription, distinguishing between sense and antisense transcripts. This is achieved through specific molecular techniques such as incorporating dUTP during second strand synthesis and subsequent enzymatic digestion of uridine-containing strands before PCR amplification. The directional information provided by stranded protocols increases the percentage of alignable reads, improves transcription annotation accuracy, and provides insight into antisense transcription [1]. For this compound studies, this approach can reveal strand-specific regulatory effects and identify antisense transcripts that might be modulated by changes in histone acetylation.

Non-stranded protocols lack this directional information but may be sufficient for studies focused primarily on differential gene expression rather than comprehensive transcript annotation. However, given the additional biological insights provided by stranded information and its relatively modest cost increment, stranded protocols are generally recommended for this compound studies, particularly when investigating novel transcriptional regulation mechanisms.

Specialized Library Prep Kits

Several specialized library preparation kits offer unique advantages for specific applications in this compound research:

  • NEXTflex Rapid Directional RNA-Seq Kit: Utilizes a thermostable reverse transcriptase that operates at 50°C instead of the standard 42°C, reducing secondary structure in RNA and improving yield and read-through in complex GC regions. This kit incorporates dUTP during second strand synthesis to preserve strand information [1].

  • Clontech SMARTer Kit: Employs Switching Mechanism at 5' End of RNA Template (SMART) technology, which uses template switching to add known sequences to both ends of cDNA without ligation. This ligation-free approach enables library preparation from as little as 1-2 ng of total RNA, making it ideal for limited samples such as those from laser capture microdissection or flow-sorted cells [1].

  • qRNA-Seq Kit: Incorporates molecular barcodes during ligation to tag each fragmented molecule with a unique index, enabling more accurate quantification by distinguishing between PCR duplicates and unique fragments, thus providing a more precise representation of transcript expression [1].

Sequencing Configuration and Platforms

Read Length and Depth Considerations

Optimal sequencing parameters must be carefully selected based on the specific research objectives of the this compound study. For standard differential expression profiling, a minimum of 10-25 million single-end reads of 50-100 base pairs is generally sufficient [1]. However, for more complex analyses such as de novo transcriptome assembly or alternative splicing detection, deeper sequencing with 100 million paired-end reads of 100-150 base pairs is recommended to adequately cover transcript diversity and identify splice junctions [1].

When studying the effects of this compound, the choice between single-end and paired-end sequencing should align with research goals. Single-end sequencing is more cost-effective for standard gene expression quantification, while paired-end sequencing provides more accurate alignment, especially for isoform-level analysis, by sequencing both ends of each fragment. For comprehensive characterization of transcriptional changes induced by this compound, including alternative splicing patterns, paired-end sequencing is preferable despite the higher cost.

Platform Selection: Short- vs. Long-Read Technologies

The choice between short-read and long-read sequencing technologies presents important trade-offs for this compound studies. Illumina platforms generate short reads with exceptionally low error rates (<0.1%) and high throughput at relatively low cost, making them ideal for accurate transcript quantification [2]. However, their short read length (typically 50-300 bp) challenges the reconstruction and quantification of complex transcriptomes.

Long-read technologies such as PacBio and Nanopore generate reads spanning thousands of base pairs, potentially covering entire transcripts. This eliminates the need for assembly and provides complete, unambiguous information about alternative splicing, gene structure, and coding regions [2]. PacBio achieves high accuracy through circular consensus sequencing, effectively reading the same cDNA multiple times. Nanopore sequencing directly sequences native RNA or DNA without additional steps, making it a true third-generation sequencing technology [2]. However, long-read technologies currently have higher error rates and lower throughput than short-read platforms.

For comprehensive this compound studies, a hybrid approach using both technologies may be optimal—using Illumina for accurate quantification of known transcripts and long-read technology for isoform discovery and characterization.

Computational Analysis Pipeline

Quality Control and Preprocessing

The computational analysis of RNA-seq data begins with quality assessment of raw sequencing files in FASTQ format. The FastQC tool provides comprehensive quality metrics, including per-base sequence quality, sequence duplication levels, adapter contamination, and GC content [5]. Following quality assessment, adapter trimming and quality filtering are performed using tools such as Trimmomatic to remove low-quality bases, adapter sequences, and other technical artifacts that might compromise downstream analyses [5].

For this compound studies, particular attention should be paid to batch effects and systematic technical biases that could confound true biological signals. The principal component analysis (PCA) is especially valuable for visualizing global patterns of variation in the dataset, helping to determine whether the differences between this compound treated and control samples (intergroup variability) exceed the variation among replicates of the same condition (intragroup variability) [4]. PC1 (the first principal component) typically describes the most variation within the data, with subsequent components describing progressively less variation.

Read Alignment and Quantification

After quality control, sequencing reads must be aligned to a reference genome or transcriptome. The HISAT2 aligner is widely used for this purpose, as it can efficiently and accurately map RNA-seq reads while accounting for splice junctions [5]. Alternative aligners such as STAR and TopHat also offer robust performance for transcriptomic data. Following alignment, the featureCounts tool (part of the Subread package) is commonly used to assign aligned reads to genomic features such as genes or exons and generate count tables that represent the expression level of each feature in each sample [5].

For this compound studies focusing on specific transcriptional responses, the alignment and quantification steps should be configured to maximize sensitivity for detecting potentially subtle changes in gene expression. This may include using comprehensive annotation databases such as Ensembl or GENCODE that provide detailed information about gene and transcript structures. The output of this stage is a count matrix where each row represents a gene and each column represents a sample, with values indicating the number of reads assigned to each gene in each sample.

Differential Expression and Functional Analysis

Differential expression analysis identifies genes with statistically significant expression changes between experimental conditions (e.g., this compound treated vs. control). The DESeq2 package implements a negative binomial generalized linear model to test for differential expression while accounting for biological variability and overdispersion in count data [5]. The analysis typically yields a list of differentially expressed genes (DEGs) with associated statistics including log2 fold changes, p-values, and adjusted p-values (e.g., Benjamini-Hochberg false discovery rate).

Following DEG identification, functional enrichment analysis determines whether certain biological processes, pathways, or functional categories are overrepresented among the differentially expressed genes. Common approaches include Gene Ontology (GO) enrichment and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis. For this compound studies specifically, researchers should also consider specialized analyses for histone acetylation targets and chromatin-related pathways to contextualize findings within the known mechanism of action of the compound.

G RNA-seq Analysis Workflow for this compound Studies start Raw FASTQ Files qc1 Quality Control (FastQC) start->qc1 trim Trimming & Filtering (Trimmomatic) qc1->trim align Read Alignment (HISAT2/STAR) trim->align quant Gene Quantification (featureCounts) align->quant norm Normalization & Quality Assessment quant->norm diffexp Differential Expression (DESeq2/edgeR) norm->diffexp func Functional Analysis (GO/KEGG Enrichment) diffexp->func vis Data Visualization & Interpretation func->vis

Advanced Applications and Data Interpretation

Special Considerations for this compound Studies

The analysis of RNA-seq data from this compound treatment studies requires special consideration of the compound's mechanism as a selective inhibitor of p300/CBP histone acetyltransferases. Researchers should specifically investigate expression changes in genes known to be regulated by histone acetylation, including immediate early genes and those with promoter/enhancer elements rich in acetylation marks. Time-course experiments are particularly valuable for capturing the dynamics of transcriptional responses, as primary effects on direct targets must be distinguished from secondary effects in downstream regulatory networks.

Integration with epigenomic data such as H3K27ac ChIP-seq profiles can help distinguish direct from indirect targets of this compound treatment. Genes showing significant expression changes that also bear H3K27ac marks in their regulatory regions are more likely to represent direct targets of p300/CBP inhibition. Additionally, correlation with ATAC-seq or DNase-seq data can reveal connections between transcriptional changes and chromatin accessibility alterations following this compound treatment.

Visualization and Interpretation

Effective data visualization is essential for interpreting the complex results from this compound RNA-seq studies. Volcano plots simultaneously display statistical significance (-log10 p-value) versus magnitude of change (log2 fold change), allowing rapid identification of the most biologically relevant differentially expressed genes. Heatmaps visualize expression patterns across multiple samples and genes, facilitating the detection of co-regulated gene clusters and sample groupings. PCA plots provide an overview of global sample relationships and can reveal batch effects or outliers that might compromise interpretation.

Beyond standard visualizations, this compound studies benefit from pathway enrichment networks that connect significantly altered pathways and biological processes, highlighting how different functional modules are coordinated in response to p300/CBP inhibition. When presenting results, researchers should clearly distinguish between hypothesis-driven analyses (focusing on predefined gene sets of interest) and exploratory analyses (unbiased investigation of the entire transcriptome) to ensure appropriate interpretation of findings.

Conclusion

RNA-seq provides a powerful and comprehensive approach for investigating the transcriptional consequences of this compound treatment. By following the detailed methodologies outlined in this guide—from careful experimental design through appropriate library preparation, sequencing strategies, and computational analysis—researchers can obtain robust and biologically meaningful insights into how inhibition of p300/CBP histone acetyltransferases alters the transcriptome. The integration of these transcriptomic findings with other functional genomic data types can further illuminate the mechanisms through this compound exerts its biological effects, potentially revealing novel therapeutic opportunities targeting the epigenetic machinery.

References

A-485 cell proliferation inhibition assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

A-485 Cell Proliferation Assay Protocol

The following protocol is synthesized from multiple recent studies utilizing this compound, particularly in hematological malignancies and solid tumors [1] [2] [3].

  • Cell Lines and Culture: Common cell lines used include DLBCL lines (TMD8, OCI-LY7, U2932, OCI-LY3, Pfeiffer), prostate cancer lines (LNCaP, 22Rv1), and others (K562, MV4-11). Culture them in recommended media (e.g., RPMI-1640 or IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C and 5% CO2 [1].
  • Inhibitor Preparation: this compound is typically prepared as a 10 mM stock solution in DMSO. Further serial dilutions are made in culture medium for treatment. The final DMSO concentration in assays should be kept low (e.g., 0.1% or less) to avoid solvent toxicity [2].
  • Cell Plating and Treatment: Plate cells in 96-well plates at a density suitable for 72-hour growth (e.g., 2,000-10,000 cells per well depending on the cell line). Add serial dilutions of this compound to the wells. A typical concentration range is from nanomolar to low micromolar (e.g., 0.1 μM to 10 μM) [1] [2].
  • Incubation Time: Treat cells with this compound for 72 hours [1] [2].
  • Viability Measurement: After the incubation period, measure cell viability using a suitable assay.
    • CellTiter-Glo Luminescent Assay: This is a common method for hematological and other cancer cell lines. Add the reagent to measure ATP content, which correlates with the number of metabolically active cells. Luminescence is then measured [2].
    • CCK-8 Assay: Another method used, for example, in DLBCL studies. Add the CCK-8 reagent and measure the optical density after several hours [1].
  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control group. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be determined using non-linear regression analysis of the dose-response curve [2].

This compound Potency Across Cancer Cell Lines

The table below summarizes the anti-proliferative effects of this compound from published data, which can help you select relevant cell lines and expected potency for your research [2].

Cell Line Cancer Type Assay Type Exposure Time Reported IC50/EC50
Kasumi-1 Acute Myeloid Leukemia XTT 5 days 0.33 μM (EC50)
LNCaP Prostate Cancer CellTiter-Glo 3-5 days 0.26-0.35 μM (EC50)
MM1.S Multiple Myeloma MTS 72 hours 139 nM (EC50)
MOLM-13 Acute Myeloid Leukemia CellTiter-Glo 3-5 days 0.35 μM (EC50)
OVCAR-3 Ovarian Cancer CellTiter-Glo 120 hours 5.44 μM (EC50)
CWR22R Prostate Cancer CellTiter-Glo 3 days 490 nM (IC50)
K562 Chronic Myeloid Leukemia CellTiter-Glo 3 days 457 nM (IC50)
MV4-11 Acute Myeloid Leukemia CellTiter-Glo 3 days 255.2 nM (IC50)
Maver1 Mantle Cell Lymphoma CellTiter-Glo 3 days 226.1 nM (IC50)
MCF7 Breast Cancer Celigo 6 days >30 μM (EC50)
PANC-1 Pancreatic Cancer MTT 5 days >30 μM (EC50)

EP300/p300 Signaling and this compound Mechanism

The following diagram illustrates the role of EP300/p300 in oncogenesis and the mechanism by which this compound exerts its inhibitory effects, as described in the research [1] [4] [5].

architecture EP300/p300 in Cancer and this compound Mechanism OncogenicTF Oncogenic Transcription Factors (e.g., AR, EWS::FLI1, MYC) EP300 EP300 / p300 OncogenicTF->EP300 Recruits A485 This compound Inhibitor HAT HAT Domain Activity EP300->HAT HistoneAcetylation Histone Acetylation (H3K27ac, H2BNTac) HAT->HistoneAcetylation Inhibition HAT Inhibition EnhancerActivation Pathogenic Enhancer Activation HistoneAcetylation->EnhancerActivation ReducedAcetylation Reduced Histone Acetylation OncogeneExpression Oncogene Expression & Cell Proliferation EnhancerActivation->OncogeneExpression SuppressedProliferation Suppressed Tumor Proliferation A485->Inhibition Targets Inhibition->ReducedAcetylation ReducedAcetylation->SuppressedProliferation

Key Experimental Considerations

  • Mechanistic Insights: this compound is a potent, selective catalytic inhibitor of the p300/CBP histone acetyltransferase (HAT) domain. Its anti-proliferative effect is linked to reducing histone acetylation marks (like H3K27ac and H2B N-terminal acetylation), which disrupts the activity of oncogenic enhancers and downstream pathways like MYC and E2F1 [1] [4] [5].
  • Combination Therapy: Research in DLBCL shows that combining this compound with an XPO1 inhibitor (KPT8602) produces synergistic anti-lymphoma effects both in vitro and in vivo, suggesting a promising therapeutic strategy [1].
  • In Vivo Correlation: For translational research, note that this compound has demonstrated efficacy in tumor-bearing mouse models. A dose of 20 mg/kg/day has been used in metabolic studies, and treatment significantly suppressed tumor growth in DLBCL xenograft models with minimal toxicity [1] [3].

Reference List

References

A-485 solubility issues and stock preparation

Author: Smolecule Technical Support Team. Date: February 2026

A-485 Solubility Data & Stock Preparation

This compound has well-characterized solubility properties, which are crucial for planning your experiments. The table below summarizes the key quantitative data you will need [1]:

Parameter Value / Condition
Molecular Weight 536.48 g/mol [1]
Purity ≥98% (HPLC) [1]
Recommended Solvent DMSO [1]
Max Conc. in DMSO 53.65 mg/mL (100 mM) [1]
Max Conc. in Ethanol 53.65 mg/mL (100 mM) [1]
Storage Condition -20°C [1]

The following protocol outlines the detailed steps for preparing a 50 mM stock solution from 5 mg of this compound solid. This concentration is safely below the maximum solubility limit to prevent precipitation.

G start Start: Prepare 5 mg this compound step1 Calculate required solvent volume (5 mg / 536.48 g/mol) / 0.050 M = 0.186 mL start->step1 step2 Add 186 µL of anhydrous DMSO to the this compound powder step1->step2 step3 Vortex mixture for 1-2 minutes until the solid is fully dissolved step2->step3 step4 Briefly centrifuge the tube to collect liquid at the bottom step3->step4 step5 Dispense into single-use aliquots Store at -20°C step4->step5 final 50 mM Stock Solution Ready step5->final

Solubility & Formulation Concepts

Understanding the "spring and parachute" effect is key to managing supersaturation and precipitation, which are common challenges with poorly soluble compounds like this compound [2].

G ASD Amorphous Solid Dispersion (or this compound in DMSO) Spring 'Spring': Rapid Dissolution Creates Supersaturated Solution ASD->Spring Decision Precipitation Occurs? Spring->Decision Precipitate Crystalline Precipitate (Low Solubility) Decision->Precipitate No stabilization Parachute 'Parachute': Polymers inhibit crystallization Decision->Parachute Add crystallization inhibitors Stable Stable Supersaturation Enhanced Bioavailability Parachute->Stable

Troubleshooting FAQs

Q1: My this compound stock solution has precipitated after storage at -20°C. What should I do?

  • A: Gently warm the vial to room temperature. If the precipitate does not dissolve, place the vial in a room-temperature water bath and sonicate for 5-10 minutes, vortexing intermittently. Avoid overheating. Before use, centrifuge the solution briefly to pellet any insoluble particulates. If precipitation persists, the solution may have absorbed moisture; prepare a fresh stock from a new vial of this compound.

Q2: I need to add my this compound stock to an aqueous cell culture medium, but it precipitates immediately. How can I prevent this?

  • A: This is a common issue due to the "spring and parachute" effect when moving from DMSO to aqueous buffers [2]. To mitigate this:
    • Serial Dilution: Perform a serial dilution of your stock solution. First, make a small intermediate dilution in 100% DMSO before adding it to the aqueous medium. This reduces the shock of the solvent shift.
    • Ensure Proper Mixing: Add the compound to the medium while vortexing or pipetting vigorously to ensure rapid and even dispersal.
    • Consider Additives: For critical experiments, you might explore adding non-interfering polymers or cyclodextrins to the aqueous buffer, which can act as a "parachute" to help maintain compound solubility [2].

Q3: My biological assay results with this compound are inconsistent. Could this be related to solubility?

  • A: Yes, inconsistent results can often be traced to solubility issues leading to variable actual concentrations in the assay. To troubleshoot:
    • Verify Stock Concentration: Confirm the concentration of your stock solution, especially if it has been stored for a long time.
    • Check for Precipitation: Visually inspect your working dilution and the final assay medium for cloudiness or precipitate.
    • Control Solvent Concentration: Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1-0.5%, as higher amounts can be toxic to cells and affect biology.

Q4: Are there alternative formulation strategies for this compound in vivo studies?

  • A: While this compound is orally bioavailable, its formulation for in vivo studies can be challenging due to poor aqueous solubility [1] [2]. If standard suspensions fail, consider consulting with a contract development organization experienced in advanced techniques such as:
    • Amorphous Solid Dispersions (ASDs): Can enhance solubility by creating a high-energy amorphous form of the drug, stabilized with polymers [2].
    • Lipid-Based Drug Delivery Systems (LBDDS): Encapsulating the drug in lipid excipients can facilitate absorption and improve bioavailability [2].
    • Nanocrystals: Reducing the particle size to the nanoscale can significantly increase the surface area and dissolution rate [2].

References

A-485 cell culture concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

A-485 Working Concentration Reference

The table below summarizes effective concentrations of this compound from recent publications to help you establish a baseline for your optimization.

Cell Line / Context Reported Concentration Experimental Context Key Findings / Effects Citation
MV-4-11 (AML) IC50: 255.2 nM Monotherapy, 3-day incubation Antiproliferative activity [1]
MOLM-13 (AML) EC50: 0.35 µM Monotherapy, 3-5 day incubation Reduction in cell growth [1] [2]
MM1.S (Multiple Myeloma) EC50: 139 nM Monotherapy, 72-hour incubation Reduction in cell proliferation [1]
LNCaP (Prostate Cancer) EC50: 0.26 - 0.35 µM Monotherapy, 3-5 day incubation Reduction in cell growth/proliferation [1]
NSCLC Cells Not specified (used as sensitizer) Combination with TRAIL Synergistically increases cell death and inhibits long-term proliferation; sensitizes EGFR-TKI-resistant cells [3]
FLT3-ITD AML Models Effective alone and in combo Combination with FLT3 inhibitor (Quizartinib) Downregulated FLT3 transcription; enhanced suppression of FLT3 signaling and H3K27 acetylation; synergistic antileukemic effects [2]
OVCAR-3 (Ovarian Cancer) EC50: 5.44 µM Monotherapy, 120-hour incubation Inhibition of cell proliferation [1]
MCF7 (Breast Cancer) EC50: > 30 µM Monotherapy, 6-day incubation No significant antiproliferative activity [1]

Experimental Design & Protocol

When designing your experiment, you can follow this general workflow, adapting the incubation time and assessment method to your specific needs.

Start Start Experiment Plate Plate Cells (e.g., in 96-well plate) Start->Plate Treat Treat with this compound Plate->Treat Incubate Incubate (72 hrs - 5 days) Treat->Incubate Assess Assess Viability/Effect Incubate->Assess Analyze Analyze Data Assess->Analyze

For the cell viability assessment step in the workflow, common methods include:

  • MTT Assay or Cell Counting Kit-8 (CCK-8): Used to determine half-maximal inhibitory concentration (IC50) values after 3 to 5 days of incubation with a gradient dilution of this compound [2].
  • Additional Validation: Depending on your research question, you may also analyze effects on the cell cycle via flow cytometry or measure changes in target acetylation (e.g., H3K27) via Western blot [2].

Mechanism of Action & Combination Strategies

This compound is a potent, selective catalytic inhibitor of the histone acetyltransferases p300 and CBP [1]. Its mechanism and key combination strategies are summarized in the diagram below.

A485 This compound p300_CBP p300/CBP HAT Activity A485->p300_CBP Inhibits TRAIL TRAIL A485->TRAIL Sensitizes to HistoneAc Histone Acetylation (e.g., H3K27ac) p300_CBP->HistoneAc Catalyzes Transcription Oncogene Transcription (e.g., FLT3, c-Myc) HistoneAc->Transcription Promotes Proliferation Cancer Cell Proliferation Transcription->Proliferation Drives FLT3i FLT3 Inhibitor (e.g., Quizartinib) FLT3i->Transcription Suppresses Apoptosis Apoptosis TRAIL->Apoptosis Induces

Research shows that combining this compound with other agents can be highly effective:

  • With FLT3 Inhibitors: In FLT3-ITD acute myeloid leukemia (AML), this compound and quizartinib mutually enhance each other's effects. This compound reduces FLT3 transcription, while quizartinib reduces H3K27 acetylation, leading to synergistic cell death [2].
  • With TRAIL: In non-small cell lung cancer (NSCLC) models, this compound alone does not induce apoptosis but strongly sensitizes cells to TRAIL-induced apoptosis, even in resistant cell lines [3].

Troubleshooting Common Issues

Here are answers to some frequently asked questions regarding the use of this compound in cell culture.

Q1: My cells are not showing expected susceptibility to this compound. What should I check?

  • Confirm cell line sensitivity: Check the reference table above. Note that efficacy varies significantly; some lines (e.g., MCF7) are highly resistant [1].
  • Verify solution preparation: this compound is typically dissolved in DMSO. Ensure the stock solution is prepared correctly and that final DMSO concentrations in culture media are low (e.g., <0.1%) to avoid solvent toxicity.
  • Check culture health: Ensure your cells are healthy and growing exponentially at the time of treatment. Underlying contamination or poor cell health will skew results.

Q2: How can I confirm that this compound is working in my experiment?

  • Measure target engagement: The most direct way is to measure a downstream biomarker via Western blot. A successful treatment should show a reduction in histone acetylation marks, such as H3K27ac [2].
  • Include a positive control: Use a cell line known to be sensitive to this compound (e.g., MV-4-11 or MOLM-13) in parallel with your experiment to validate your assay conditions [1] [2].

Q3: I plan to use this compound in combination with another drug. How should I approach this?

  • Run a matrix experiment: Treat cells with a range of concentrations for both this compound and the combination drug, alone and together.
  • Use specialized software: Calculate the Combination Index (CI) using software like CalcuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [2].

A key to success is using this compound as part of a rational combination strategy, as its effects are often most potent when targeting complementary pathways [2] [3].

References

A-485 off-target effects and selectivity validation

Author: Smolecule Technical Support Team. Date: February 2026

A-485 Selectivity Profile & Off-Target Effects

The selectivity of this compound was rigorously validated through multiple assay types. The table below summarizes the key quantitative data from these profiling experiments [1].

Assay Type Targets Tested Key Findings on this compound Reported Data (IC₅₀, KD, or % Inhibition)
enzymatic Assay Other HATs (PCAF, HAT1, MYST3, MYST4, TIP60, GCN5L2) No significant inhibition at 10 µM >10 µM (IC₅₀)
Binding Assay BET Bromodomain Proteins (e.g., BRD4) No significant binding at 10 µM Selective [1]
Broad Pharmacological Panel >150 non-epigenetic targets (e.g., kinases, GPCRs, transporters) Substantial binding only to dopamine and serotonin transporters at 10 µM; modest inhibition of Plk3 (IC₅₀ = 2.7 µM). >90% binding to transporters; 2.7 µM (IC₅₀ for Plk3)
Cellular Target Engagement H3K27ac, H3K18ac, H3K9ac Potent reduction of p300/CBP-specific histone acetylation (H3K27ac, H3K18ac); no effect on H3K9ac. H3K27ac EC₅₀ = 73 nM (in PC-3 cells); H3K9ac EC₅₀ > 10,000 nM

The molecular basis for this high selectivity stems from this compound's specific binding mode within the unique L1 loop of the p300/CBP HAT domain, a structural feature absent in other HAT families. Superposition studies confirmed that this compound would sterically clash with the backbone of other HATs like PCAF [1].

Experimental Protocols for Selectivity Validation

Here are the detailed methodologies for key experiments cited in the selectivity profile.

Biochemical HAT Activity Assay (TR-FRET)

This assay directly measures the inhibition of p300/CBP catalytic activity [1].

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring acetylation of a biotinylated histone H4 peptide.
  • Workflow:
    • Incubation: The p300-BHC or CBP-BHC domain is incubated with the biotinylated H4 peptide, acetyl-CoA, and the compound (e.g., this compound) in a buffer.
    • Detection: The reaction is stopped, and a mixture of streptavidin-conjugated donor beads and an antibody specific to the acetylated peptide conjugated to acceptor beads is added.
    • TR-FRET Reading: If acetylation occurs, the beads are brought into proximity, and excitation of the donor bead leads to a light emission from the acceptor bead, which is quantified.
    • Analysis: The IC₅₀ value is determined by measuring the TR-FRET signal across a range of compound concentrations.
Cellular Target Engagement (High-Content Microscopy)

This protocol confirms that this compound engages its target and exhibits selectivity in a cellular context [1].

  • Cell Line: Prostate adenocarcinoma PC-3 cells.
  • Procedure:
    • Treatment: Seed cells in a multi-well plate and treat with this compound (or an inactive analog like A-486 as a control) for 3 hours. A range of concentrations (e.g., 1 nM to 10 µM) is used to determine the EC₅₀.
    • Fixation and Permeabilization: After treatment, fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
    • Immunostaining: Incubate cells with primary antibodies specifically recognizing H3K27ac (target engagement) and H3K9ac (selectivity control), followed by fluorescently-labeled secondary antibodies. A nuclear stain (e.g., DAPI) is also used.
    • Image Acquisition and Analysis: Use a high-content imaging system to acquire fluorescent images for each channel in multiple fields per well.
    • Quantification: Measure the mean fluorescence intensity (MFI) of H3K27ac and H3K9ac in individual nuclei. The EC₅₀ is calculated from the dose-response curve of normalized H3K27ac signal.
In Vivo Efficacy and Target Validation (Acute Liver Injury Model)

This model demonstrates the compound's pharmacological efficacy and confirms on-target activity in a complex biological system [2].

  • Animal Model: Female C57BL/6J mice (10-12 weeks old).
  • ALI Induction: Acute liver injury (ALI) is induced by intraperitoneal co-injection of LPS (2 mg/kg) and D-galactosamine (GalN) (250 mg/kg).
  • Dosing: this compound (100 mg/kg) or vehicle is administered intraperitoneally simultaneously with the LPS/GalN challenge.
  • Endpoint Analysis (at 4-6 hours post-treatment):
    • Pathology: Plasma is collected for measurement of aminotransferase levels (ALT/AST). Liver tissues are harvested for H&E staining to assess histopathological damage.
    • Target Modulation: Liver tissues or isolated macrophages are analyzed via Western Blot or ChIP-Seq to confirm reduction of H3K27ac and H3K18ac at promoter regions of key inflammatory genes.

Experimental Strategy Diagram

The following diagram illustrates the logical workflow for the comprehensive selectivity validation of this compound, as described in the protocols.

G Start This compound Selectivity Validation Biochemical Biochemical Profiling Start->Biochemical Cellular Cellular Profiling Start->Cellular Structural Structural Analysis Start->Structural InVivo In Vivo Validation Start->InVivo Assay1 HAT Family Enzymatic Assay Biochemical->Assay1 Assay2 Broad Pharmacological Panel Biochemical->Assay2 Conclusion Conclusion: this compound is a potent and selective p300/CBP inhibitor Assay1->Conclusion Assay2->Conclusion CellAssay High-Content Microscopy (H3K27ac vs. H3K9ac) Cellular->CellAssay CellAssay->Conclusion Crystal X-ray Co-crystallization Structural->Crystal Crystal->Conclusion Model Acute Liver Injury Model InVivo->Model ChipSeq ChIP-Seq Analysis (H3K27ac/H3K18ac) InVivo->ChipSeq ChipSeq->Conclusion

Frequently Asked Questions (FAQs)

Q1: Does this compound have any known concerning off-target activities? While this compound is highly selective for p300/CBP over other epigenetic targets, broad pharmacological profiling identified >90% binding to dopamine and serotonin transporters at a high concentration (10 µM). However, as this compound does not achieve significant brain exposure in vivo, modulation of these targets is unlikely under typical dosing conditions. A modest off-target inhibition of Plk3 (IC₅₀ = 2.7 µM) was also observed [1].

Q2: What is the most critical control experiment for validating on-target cellular activity of this compound? The most robust control is to use an inactive analog, such as A-486, which has a ~1000-fold weaker binding affinity for p300. In cellular assays, A-486 should not reduce H3K27ac or H3K18ac levels, confirming that the observed effects are due to specific p300/CBP inhibition and not compound-related toxicity or non-specific effects [1].

Q3: My experiment requires inhibiting p300/CBP in the brain. Is this compound suitable? No. Studies indicate that this compound does not achieve significant brain exposure in vivo. Therefore, it is not a suitable tool compound for investigating p300/CBP function in the central nervous system [1].

References

A-485 experimental variability in leukocyte mobilization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding A485: Mechanism & Key Findings

A485 is a reversible, competitive small-molecule inhibitor of the CBP/p300 histone acetyltransferase (HAT) domain. Its administration leads to the rapid mobilization of leukocytes (including neutrophils, lymphocytes, and monocytes) from the bone marrow into the bloodstream [1].

The mechanism involves an unexpected pathway. A485 inhibition triggers the endocrine stress response via the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). This neurohumoral signaling is the primary driver of leukocyte mobilization, acting through both G-CSF-dependent and independent pathways [1].

The diagram below illustrates this complex signaling pathway.

G A485 A485 Administration CBP Inhibition of CBP/p300 HAT Domain A485->CBP HPA Activation of HPA Axis CBP->HPA CRH CRH Release HPA->CRH ACTH ACTH Release CRH->ACTH Leukocytosis Rapid Leukocyte Mobilization (Neutrophils, Lymphocytes, Monocytes) ACTH->Leukocytosis GCSF G-CSF Dependent Pathway ACTH->GCSF Neutrophils GCSFind G-CSF Independent Pathway ACTH->GCSFind Lymphocytes GCSF->Leukocytosis GCSFind->Leukocytosis

Quantitative Data on A485 Effects

The following table summarizes key quantitative findings from in vivo studies to help you benchmark your results [1].

Parameter Finding Notes / Comparison to G-CSF
Onset of Action Rapid Faster neutrophil rise compared to G-CSF.
Duration of Effect Transient (approx. 24 hours) Effect is shorter and differs from G-CSF; counts normalize after ~1 week.
Dose Response Dose-dependent leukocytosis Repeated administration does not lead to waning effect.
Affected Leukocytes Neutrophils, Lymphocytes, Monocytes G-CSF primarily affects neutrophils.
Combination with G-CSF Significantly higher neutrophil counts Suggests synergistic or complementary mechanisms.

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments cited in the literature.

Protocol 1: Assessing A485-Induced Leukocytosis In Vivo

This foundational protocol is used to demonstrate the core effect of A485 [1].

Workflow Diagram

G Step1 1. Animal Model Preparation (eg. Mouse Model) Step2 2. A485 Administration (Single or repeated IV/IP injection) Step1->Step2 Step3 3. Blood Collection (At various time points post-injection) Step2->Step3 Step4 4. Leukocyte Analysis (Complete blood count with differential) Step3->Step4 Step5 5. Data Interpretation (Compare to baseline & control groups) Step4->Step5

Detailed Steps

  • Animal Model: Use appropriate mouse models (e.g., C57BL/6). For disease models, you may use mice with myelodysplastic syndrome (MDS) or induce neutropenia with chemotherapy (e.g., cyclophosphamide) prior to A485 treatment [1].
  • A485 Administration: Prepare A485 in a suitable vehicle. Administer via intraperitoneal (IP) or intravenous (IV) injection. Doses used in studies typically range from 5-50 mg/kg. A single dose is often sufficient to observe mobilization [1].
  • Blood Collection: Collect blood via retro-orbital bleeding or tail vein nicks at baseline and at multiple time points after injection (e.g., 1, 2, 4, 8, 24 hours) to track the kinetics of leukocytosis.
  • Leukocyte Analysis: Perform a complete blood count (CBC) with manual or automated differential to quantify total white blood cells, neutrophils, lymphocytes, and monocytes.
  • Data Interpretation: Compare post-treatment counts to baseline and vehicle-control groups. The expected result is a rapid, transient increase in all major leukocyte types.
Protocol 2: Functional Assay in a Model of Infection

This protocol tests the functional relevance of A485-mobilized leukocytes in a chemotherapeutic immunosuppression model [1].

Workflow Diagram

G A Induce Neutropenia (Chemotherapy treatment) B Introduce Infection (Listeria monocytogenes inoculation) A->B C Therapeutic Intervention (Single dose of A485 vs. Vehicle control) B->C D Monitor Outcomes (Survival, Bacterial load, Leukocyte counts) C->D

Detailed Steps

  • Induce Neutropenia: Pre-treat mice with a chemotherapeutic agent (e.g., cyclophosphamide) to induce significant neutropenia, confirmed by CBC.
  • Introduce Infection: Infect neutropenic mice with a sepsis-inducing dose of Listeria monocytogenes or another relevant pathogen.
  • Therapeutic Intervention: Administer a single dose of A485 or a vehicle control at a specified time after infection.
  • Monitor Outcomes: Track key outcomes for several days, including:
    • Survival: Percent survival in A485 vs. control groups.
    • Bacterial Burden: Quantify colony-forming units (CFUs) from organs like the spleen or liver.
    • Immune Cell Recruitment: Analyze leukocyte counts and infiltration into infected tissues.

Frequently Asked Questions (FAQs)

Q1: The leukocytosis in my model is not as pronounced as reported. What could be wrong?

  • Check your A485 source and dosage: Ensure the compound is pure and being administered at an effective dose (e.g., 5-50 mg/kg in mice). Prepare fresh solutions and verify the storage conditions as per the supplier's recommendations.
  • Confirm animal model status: The effect is most dramatic in states of need. If using a healthy animal model, the baseline leukocyte count may already be high, masking the mobilization effect. Consider using a model of chemotherapy-induced neutropenia or a genetic model of leukopenia.
  • Timing of analysis: The effect is transient. If you are measuring leukocyte counts too late (e.g., beyond 24 hours), you may miss the peak response. Perform a time-course experiment to find the optimal time point for your specific setup [1].

Q2: Does A485 directly cause emergency hematopoiesis in the bone marrow? No. Studies indicate that A485 works primarily by mobilizing existing leukocytes from the bone marrow reservoir into the bloodstream. It does not appear to trigger emergency hematopoiesis. The increase in circulating cells is not accompanied by a concurrent increase in bone marrow production at the time points measured [1].

Q3: Can A485 be used in combination with other therapies like G-CSF? Yes, and this may be a key advantage. Research shows that co-administration of A485 and G-CSF results in a significantly higher neutrophil count than either treatment alone. This suggests that A485 represents a complementary therapeutic strategy, potentially useful for patients who respond poorly to G-CSF alone [1].

Q4: Are there any known issues with the stability or bioavailability of A485? The available research indicates that A485 is rapidly absorbed into the bloodstream upon injection and accumulates in bone marrow, liver, spleen, and kidney, but not in the brain. Its effects are reversible and transient. For specific stability data (e.g., in solution, plasma), you should consult the manufacturer's data sheet for the research-grade compound [1].

References

A-485 HAT inhibition efficiency measurement

Author: Smolecule Technical Support Team. Date: February 2026

A-485 Technical Profile

The table below summarizes the core quantitative data and key characteristics of this compound from the identified research.

Attribute Details
Compound Name This compound [1]
Target p300/CBP (Histone Acetyltransferases, HATs) [1] [2]
Mechanism Potent and selective catalytic inhibitor of p300/CBP acetyltransferase activity [1]
In Vivo Dosage 100 mg/kg/day (administered via intraperitoneal injection in a rat model of postmenopausal osteoporosis) [1]
Key Effects Alleviates osteoporosis, activates GLUD1 deacetylation via SENP1-Sirt3 pathway, improves mitochondrial function, promotes osteogenic differentiation [1]

Experimental Protocol: In Vivo Efficacy

The following methodology is adapted from the study that investigated this compound in a postmenopausal osteoporosis model [1].

  • 1. Animal Model Establishment

    • Use female Wistar rats (3 months old).
    • Perform ovariectomy (OVX) to establish the osteoporosis model.
    • Include a Sham-operated group as a control, where only adipose tissue is removed instead of the ovaries.
    • Allow a 3-week postoperative recovery period.
  • 2. Compound Administration

    • Administer this compound at 100 mg/kg/day via intraperitoneal injection.
    • Continue the treatment for a duration of 6 weeks.
    • The control groups (Sham and OVX Model) should receive an equivalent volume of saline.
  • 3. Efficacy Assessment Endpoints

    • Bone Mineral Density (BMD): Measure using dual-energy X-ray absorptiometry (DXA) on the lumbar spine and whole body.
    • Histopathology: Perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining on bone tissue to observe trabecular structure and collagen.
    • Bone Turnover Markers: Use ELISA to measure serum levels of resorption markers (CTX-1, DPD) and a formation marker (P1NP).
    • Protein & Gene Expression: Analyze the expression of osteogenic markers (e.g., Runx2, OCN), pathway components (SENP1, Sirt3), and GLUD1 acetylation levels via Western Blot and RT-qPCR.

Mechanism of Action & Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which this compound exerts its therapeutic effects in the osteoporosis model, based on the search findings [1].

G A485 This compound p300 p300/CBP HAT A485->p300 Inhibits SENP1 SENP1 p300->SENP1 Regulation Sirt3 Sirt3 SENP1->Sirt3 Activates GLUD1_ac GLUD1 (Acetylated) Sirt3->GLUD1_ac Deacetylates GLUD1_deac GLUD1 (Deacetylated) GLUD1_ac->GLUD1_deac Mitochondria Improved Mitochondrial Function GLUD1_deac->Mitochondria Osteoblast Osteoblast Differentiation & Mineralization Mitochondria->Osteoblast Outcome Alleviated Osteoporosis Osteoblast->Outcome

Frequently Asked Questions (FAQs)

  • What is the primary confirmed therapeutic potential of this compound based on current research? Preclinical studies indicate its potential for treating postmenopausal osteoporosis by promoting osteoblast differentiation and bone formation through the SENP1-Sirt3-GLUD1 pathway [1].

  • Through what primary mechanism does this compound affect gene expression? As a selective p300/CBP inhibitor, this compound reduces the acetylation of histones (such as H3K27ac). Since p300/CBP-mediated acetylation is typically associated with open, active chromatin, this inhibition leads to a repression of transcription for genes dependent on this regulatory mechanism [1] [3] [2].

  • Are there any known limitations or considerations when using this compound? The current search results do not provide specific data on off-target effects or broad toxicity profiles. The evidence for its efficacy is, so far, confined to specific disease models like osteoporosis [1]. Its effect is likely context-dependent, varying by cell type and the specific gene regulatory landscape.

Troubleshooting Guide

  • Issue: Inconsistent In Vitro Results

    • Potential Cause: Variations in cell culture conditions, especially residual estrogen in serum, can interfere.
    • Suggested Solution: When modeling estrogen-sensitive conditions (e.g., osteoporosis), culture cells in estrogen-deprived conditions and add a selective estrogen receptor antagonist like Fulvestrant (100 nM) to neutralize serum estrogen [1].
  • Issue: Need to Confirm Target Engagement

    • Potential Cause: Indirect measurements not directly proving p300/CBP inhibition.
    • Suggested Solution: Directly assess the reduction of histone acetylation marks known to be targeted by p300/CBP, such as H3K27ac, via Western Blot or ChIP-seq in your model system [1] [3].

Key Considerations for Your Research

The information provided here is a starting point. For a complete experimental plan, you may need to consult additional resources to:

  • Establish optimal in vitro dosing for your specific cell lines.
  • Develop protocols to assess global changes in histone acetylation.
  • Investigate the compound's effects in other disease models beyond osteoporosis.

References

A-485 in vivo administration route comparison

Author: Smolecule Technical Support Team. Date: February 2026

A-485 In Vivo Administration Parameters

Animal Model Condition / Model Administration Route Dosage Frequency & Duration Key Efficacy Findings Citation
Female Wistar Rats Postmenopausal Osteoporosis Intraperitoneal (IP) Injection 100 mg/kg/day 6 weeks Increased bone mineral density, improved bone structure [1]
C57BL/6 Mice Acute Liver Injury Intraperitoneal (IP) Injection 100 mg/kg Single dose, 4 hours before sacrifice Improved survival, reduced liver damage [2]
C57BL/6 Mice Metabolic Studies (HFD/NCD) Intraperitoneal (IP) Injection 20 mg/kg/day 1 week Reduced body weight, fat mass, improved metabolic markers [3]
Athymic NSG Mice Diffuse Large B-cell Lymphoma Information Not Specified Not Specified Not Specified Showed antitumor effects in xenograft model [4]
Mice Psoriasis-like Inflammation Systemic (Specific route not detailed) Not Specified Not Specified Reduced skin inflammation and immune cell recruitment [5]

Experimental Protocol for Intraperitoneal Injection

For a typical in vivo experiment, the procedure is as follows, based on the methodologies described in the research:

  • Solution Preparation: this compound is typically dissolved in a vehicle solution for administration. Commonly, this involves reconstituting this compound in DMSO to create a stock solution, which is then further diluted in a saline solution (e.g., phosphate-buffered saline, PBS) for injection. The final concentration is calculated to deliver the desired dose in a manageable injection volume (e.g., 5-10 mL per kg of animal body weight) [2] [6].
  • Dosing Regimen: The specific dosage and treatment period depend on the disease model.
    • For postmenopausal osteoporosis in rats, a dose of 100 mg/kg/day for 6 weeks was effective [1].
    • For acute conditions like liver injury in mice, a single dose of 100 mg/kg can be sufficient [2].
    • For longer-term metabolic studies in mice, a dose of 20 mg/kg/day for 1 week has been used [3].
  • Administration Procedure:
    • Animals are gently restrained to expose the abdomen.
    • The injection is given in the lower left or right quadrant of the abdomen to avoid vital organs.
    • A sterile syringe with a small-gauge needle (e.g., 25-27G) is used for the injection [1] [2] [3].

Troubleshooting and FAQs

Q: What are the common vehicle controls for this compound administration? A: Studies commonly use saline or a mixture of DMSO diluted in saline as the vehicle control when administering this compound via IP injection. The concentration of DMSO in the final solution should be kept low (e.g., 1-5%) to minimize potential solvent-related effects on the animals [1] [2].

Q: What is the evidence that IP administration is effective for this compound? A: Multiple independent studies across different disease models have demonstrated that IP injection of this compound produces significant biological effects. For example, it has been shown to alleviate osteoporosis, improve survival in acute liver injury, and reduce fat mass in obese mice, confirming its bioavailability and efficacy via this route [1] [2] [3].

Q: Are there other viable administration routes for this compound in vivo? A: The search results indicate that intraperitoneal injection is the predominant and well-validated route for in vivo studies with this compound. While one study mentions "systemic" treatment without specifying the method, no other routes (such as intravenous or oral gavage) are detailed in the available literature for this compound [5].

This compound Mechanism of Action Pathway

The diagram below illustrates the primary molecular mechanism of this compound, as identified in recent research, particularly in the context of osteoporosis.

G A485 This compound p300_CBP p300/CBP HAT A485->p300_CBP Inhibits SENP1 SENP1 p300_CBP->SENP1 Regulation? Sirt3 Sirt3 SENP1->Sirt3 Activates GLUD1_ac GLUD1 (Acetylated) Sirt3->GLUD1_ac Deacetylates GLUD1_deac GLUD1 (Deacetylated) GLUD1_ac->GLUD1_deac Mitochondria Improved Mitochondrial Function GLUD1_deac->Mitochondria Enhances Osteoblast Osteoblast Differentiation & Mineralization Mitochondria->Osteoblast Promotes Bone Alleviated Osteoporosis Osteoblast->Bone

References

A-485 combination therapy with G-CSF optimization

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Rationale for Combination

The rationale for combining A-485 with G-CSF stems from their distinct yet complementary mechanisms for mobilizing leukocytes from the bone marrow.

  • G-CSF (Granulocyte Colony-Stimulating Factor) is a well-established cytokine that promotes the proliferation, differentiation, and mobilization of neutrophil precursors by signaling through the G-CSF receptor (G-CSFR) [1] [2]. Its primary clinical use is to treat or prevent neutropenia, such as that caused by chemotherapy [3] [2].
  • This compound is a potent and selective small-molecule inhibitor of the p300/CBP histone acetyltransferase (HAT) domain [4] [5]. Research indicates that inhibiting this domain triggers a rapid and transient mobilization of leukocytes from the bone marrow into the bloodstream via a novel mechanism involving the hypothalamus-pituitary-adrenal (HPA) axis, independent of glucocorticoids [4].

Crucially, a key study found that the effects of this compound and G-CSF on neutrophil mobilization are additive, meaning combining them can yield a greater response than either agent alone [4]. The mechanisms are also distinct, with G-CSF acting directly on hematopoiesis and this compound acting through a neuroendocrine pathway, suggesting a potential to augment host defenses, especially in models of leukopenia [4].

The following diagram illustrates these separate pathways and their potential additive effect.

G A485 This compound HPA HPA Axis Activation (CRHR1/ACTH) A485->HPA Inhibits p300/CBP HAT GCSF G-CSF GCSFR G-CSFR Signaling (JAK/STAT, PI3K pathways) GCSF->GCSFR Binds G-CSFR BM_Release Enhanced Leukocyte Mobilization HPA->BM_Release Glucocorticoid- Independent GCSFR->BM_Release Promotes Granulopoiesis & Mobilization

Experimental Data & Potential Applications

The table below summarizes key quantitative and mechanistic findings from the literature regarding this compound and G-CSF.

Compound Primary Mechanism Key Findings in Context of Combination Relevant Experimental Models

| This compound | Inhibits p300/CBP HAT activity [4] [5] | - Additive effect with G-CSF on neutrophil mobilization [4].

  • Acutely recovers toxic neutropenia [4].
  • Potent inhibition of p300 (IC₅₀: 9.8 nM) and CBP (IC₅₀: 2.6 nM) [5]. | In vivo mouse models of leukopenia [4]. Various cancer cell lines (e.g., LNCaP, Kasumi-1) for antiproliferative activity [5]. | | G-CSF | Binds G-CSFR, activating JAK/STAT signaling [1] [2] | - Standard therapy for neutropenia [3] [2].
  • Combined with this compound for additive mobilization [4].
  • Engineered agonists can bias signaling toward differentiation over proliferation [6]. | Clinical use in chemotherapy-induced neutropenia [3]. Mouse models [4]. In vitro studies with designed agonists [6]. |

Proposed Experimental Workflow for Combination Therapy

Based on the mechanistic data, here is a proposed workflow for evaluating the this compound and G-CSF combination in a pre-clinical model, such as chemotherapy-induced neutropenia.

G Step1 1. Establish Neutropenia Model Step2 2. Define Treatment Arms Step1->Step2 Step3 3. Administer Therapeutics Step2->Step3 Step4 4. Monitor & Analyze Output Step3->Step4 Analysis Primary Outputs: - Blood Leukocyte Counts - Neutrophil Maturation Markers - Host Defense Assays Step4->Analysis

Step 1: Establish Neutropenia Model

  • Use a standard mouse model of chemotherapy-induced leukopenia (e.g., cyclophosphamide or paclitaxel administration) [4]. Confirm severe neutropenia via complete blood count (CBC) before initiating therapy.

Step 2: Define Treatment Arms

  • To test for additive effects, include the following groups:
    • Vehicle control
    • This compound monotherapy (e.g., a single dose or short course based on the study's rapid mobilization effect [4])
    • G-CSF monotherapy (e.g., daily subcutaneous injections, a common clinical regimen [3])
    • This compound + G-CSF combination therapy

Step 3: Administer Therapeutics

  • This compound Administration: Prepare a stock solution in DMSO and dilute for in vivo dosing. The specific effective dose in mice should be optimized from literature [4] [5].
  • G-CSF Administration: Use a recombinant form (e.g., Filgrastim). A common preclinical dose is 100 μg/kg administered subcutaneously [4].

Step 4: Monitor and Analyze Outputs

  • Primary Output: Serial CBC analysis to track absolute neutrophil count (ANC) and total white blood cell (WBC) count over time.
  • Secondary Outputs:
    • Flow Cytometry: Analyze bone marrow and blood for neutrophil maturation markers (e.g., Gr-1, CD11b).
    • Host Defense Assay: Challenge mice with a bacterial pathogen to test if the combination improves survival compared to monotherapies [4].
    • Signaling Analysis: Examine STAT3/5 phosphorylation in bone marrow cells to confirm G-CSF pathway activation and assess HPA axis markers (e.g., ACTH levels) for this compound action [4] [2].

FAQs & Troubleshooting Guide

Question Answer & Troubleshooting Tip
What is the evidence for an additive effect? A key study directly states that the effects on neutrophil mobilization are "additive" when both compounds are combined [4]. Your experiment should be designed to statistically test this claim (e.g., using two-way ANOVA).
How do I handle this compound for in vivo work? This compound is typically dissolved in DMSO for a stock solution, which is then diluted in an appropriate vehicle (e.g., saline, PEG-400) for injection. The final DMSO concentration should be kept low (<5%) to avoid toxicity. Always include a vehicle-control group.
What are the critical controls for these experiments? Essential controls include: a vehicle control (to establish baseline), a disease model control (untreated neutropenic mice), and monotherapy groups (to isolate the contribution of each agent).

| The combination isn't showing an additive effect. Why? | - Dosing/Timing: The additive effect may be sensitive to the dose and timing of each drug. Review the pharmacokinetics; this compound mobilizes cells acutely, while G-CSF has a more sustained effect [4].

  • Model Sufficiency: The model's severity of neutropenia might be too high or too low. Titrate the chemotherapeutic agent.
  • Compound Integrity: Verify the activity of your G-CSF and this compound stocks with a positive control experiment. |

Important Considerations for Researchers

  • Beyond Mobilization: While the additive mobilization effect is clear, the functional, long-term outcomes of this combination (e.g., on cancer growth, immune cell function, or fibrosis) are largely unexplored. The G-CSF receptor is expressed on some cancer cells, and its signaling can have pro-tumor effects [2] [7]. Similarly, this compound has anti-proliferative effects on certain cancer lines [5]. The net effect in an oncology context requires careful investigation.
  • Novel G-CSF Agonists: Emerging research is developing de novo-designed G-CSF agonists that can bias signaling toward differentiation over proliferation, potentially offering new tools for combination strategies with different safety profiles [6].

I hope this technical guide provides a solid foundation for your research planning. The field is evolving rapidly, so you may need to adapt these proposals as new literature emerges.

References

A-485 Treatment Parameters by Cancer and Model System

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key experimental parameters for A-485 application across different studies.

Cancer Type Experimental System Treatment Duration Concentration/Dosage Key Experimental Observations
Diffuse Large B-Cell Lymphoma (DLBCL) In vitro (cell lines) 72 hours [1] 250 nM, 500 nM [1] Reduced H3K27Ac levels; induced cell cycle arrest and apoptosis [1].
Diffuse Large B-Cell Lymphoma (DLBCL) In vivo (mouse xenograft) Not explicitly stated (tumors ~60 mm³ at start) [1] 50 mg/kg [1] Demonstrated potent antitumor effects with minimal toxicity; enhanced effect with XPO1 inhibitor KPT8602 [1].
Retinal Neovascularization In vitro (HMC3 microglia) 24 hours [2] Not explicitly stated Increased lactylation in microglia under hypoxia [2].
Retinal Neovascularization In vivo (OIR mouse model) Administration from P10 to P17 (7 days) [2] 50 mg/kg [2] Greatly suppressed pathological vascularization in vivo [2].
Various Cancers (Pancreatic, Prostate, Leukemia, etc.) In vitro (cell lines) 72 hours - 5 days [3] 0.139 µM - >30 µM (IC50/EC50, cell-dependent) [3] Potent anti-proliferative activity in hematologic and AR-positive cancers; weaker effect in some solid tumors (e.g., MCF7, PANC-1) [3].

Experimental Protocols from Key Studies

Here are detailed methodologies from published studies that successfully utilized this compound.

In Vitro Protocol for DLBCL [1]
  • Cell Lines: TMD8, OCI-LY7, U2932, OCI-LY3, Pfeiffer.
  • Culture: Maintained in RPMI-1640 or IMDM medium with 10% FBS.
  • This compound Treatment: Cells were treated with DMSO (control), 250 nM, or 500 nM this compound for 72 hours.
  • Functional Assays:
    • Cell Viability (CCK-8): Cells cultured in 96-well plates, viability measured after 72 hours.
    • Apoptosis: Assessed using Annexin V-PE/7-AAD staining followed by flow cytometry.
    • Cell Cycle: Cells fixed in ethanol, treated with RNase A, stained with PI, and analyzed by flow cytometry.
    • Western Blotting: Protein extracted after 72-hour treatment using RIPA buffer; 20 µg protein separated by SDS-PAGE for detection of targets like H3K27Ac.
In Vivo Protocol for Retinal Neovascularization [2]
  • Animal Model: Oxygen-induced retinopathy (OIR) mouse model.
  • Treatment Schedule: this compound was administered at 50 mg/kg from postnatal day 10 (P10) to postnatal day 17 (P7).
  • Assessment: Retinas were analyzed for pathological neovascularization and lactylation levels.

Critical Considerations for Experimental Design

  • Cell-Type Specific Efficacy: this compound shows strong potency in hematological cancers and models dependent on the AR signaling pathway (e.g., LNCaP). It may have limited efficacy in some solid tumor cell lines (e.g., breast cancer MCF7, pancreatic cancer PANC-1), so preliminary dose-response experiments are crucial [3].
  • Combination Therapy: Research indicates this compound can act synergistically with other inhibitors. For example, in DLBCL, combining this compound with the XPO1 inhibitor KPT8602 enhanced anti-tumor effects both in vitro and in vivo [1].
  • Biomarker Assessment: this compound inhibits the histone acetyltransferase activity of p300/CBP. A key downstream biomarker to measure target engagement is a reduction in H3K27Ac levels, which can be monitored via Western blotting [1].

Experimental Workflow and Mechanism of Action

To help visualize the common experimental workflow and how this compound functions, please refer to the following diagrams.

Start Start Experimental Design InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo CellLine Select and Culture Relevant Cell Lines InVitro->CellLine AnimalModel Establish Animal Model (e.g., Xenograft, OIR) InVivo->AnimalModel DoseFinding Dose-Finding Assay (CCK-8, CellTiter-Glo) CellLine->DoseFinding FunctionalAssay Functional Assays (Apoptosis, Cell Cycle, Migration) DoseFinding->FunctionalAssay Biomarker Biomarker Analysis (Western Blot for H3K27Ac) FunctionalAssay->Biomarker Validate target engagement Dosing In Vivo Dosing (e.g., 50 mg/kg, 7 days) AnimalModel->Dosing Harvest Tissue Harvest and Analysis Dosing->Harvest Harvest->Biomarker

A485 This compound p300 p300/CBP HAT Domain A485->p300 Inhibits Outcome Anti-Tumor Effects A485->Outcome Leads to Acetylation Histone Acetylation (e.g., H3K27ac) p300->Acetylation Catalyzes Transcription Oncogenic Transcription (MYC, E2F1, FGF2) Acetylation->Transcription Promotes Transcription->Outcome Drives

References

A-485 Cytotoxicity Assay Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Issue Category Specific Problem Potential Cause Recommended Solution
Assay Performance High well-to-well variability Air bubbles in wells during measurement [1] Carefully inspect wells and break bubbles with a syringe needle before reading plates.
Low absorbance signal Cell density too low [1] Repeat experiment to determine and use the optimal cell seeding density.
High spontaneous control signal Cell density too high; excessive force during pipetting [1] Re-optimize cell count; handle cell suspension gently during plate setup [1].
Compound & Biology Unexpected cytotoxicity Off-target effects or polypharmacology; cell type-specific toxicity [2] Include a p300/CBP inactive analog control if available; validate findings with genetic knockdown (shRNA) [3] [2].
Unusual dose-response DMSO concentration too high; chemical instability of A-485 [4] Ensure final DMSO concentration is low (e.g., ≤0.1%); use fresh this compound stock solutions.
Variable efficacy between cell lines Differences in basal p300/CBP expression or dependency [5] Measure p300 expression levels (e.g., by Western blot) in your cell models prior to assays [5].

Experimental Protocols for Cytotoxicity Assessment

You can use several well-established methods to quantify cell viability and cytotoxicity after this compound treatment.

MTT Assay Protocol

The MTT assay measures the metabolic activity of viable cells [6].

  • MTT Solution Preparation: Dissolve MTT in DPBS to a concentration of 5 mg/mL. Filter-sterilize the solution and store it protected from light at 4°C [6].
  • Assay Procedure:
    • Cell Treatment: Seed cells in a 96-well plate and treat with this compound at your desired concentrations. Incubate for the required time.
    • MTT Incubation: Add the MTT solution to each well to achieve a final concentration of 0.2 - 0.5 mg/mL. Incubate the plate for 1 to 4 hours at 37°C.
    • Solubilization: Carefully remove the medium and add the solubilization solution (e.g., DMSO) to dissolve the formed purple formazan crystals.
    • Measurement: Measure the absorbance at 570 nm using a microplate reader. Correct for background by subtracting values from control wells without cells [6].
LIVE/DEAD Staining Protocol

This two-color assay simultaneously identifies live and dead cells based on esterase activity and membrane integrity [7].

  • Staining Solution Preparation: Add 5 µL of calcein AM (Component A) and 20 µL of ethidium homodimer-1 (Component B) to 10 mL of DPBS.
  • Staining Procedure:
    • After treating cells with this compound, remove the culture medium.
    • Add 100-200 µL of the staining solution directly to the cells.
    • Incubate for 30 minutes at room temperature (20-25°C), protected from light.
    • Image the cells using a fluorescence microscope with standard FITC (live cells, green) and RFP (dead cells, red) filter sets [7].

Understanding this compound's Mechanism and Cytotoxicity Context

This compound is a potent, selective catalytic inhibitor of the p300 and CBP histone acetyltransferases (HATs) [3] [4]. Its primary mechanism is to inhibit the acetylation of histones, such as H3K27, leading to altered gene expression programs [5] [2].

Interpreting cytotoxicity results requires understanding that the effect of this compound can be highly context-dependent:

  • Therapeutic Cytotoxicity: In some disease models, like acute myeloid leukemia (AML), the inhibition of p300/CBP by this compound is the intended therapeutic effect. It can downregulate critical oncogenes like FLT3 and c-Myc, leading to synergistic cell death when combined with other inhibitors [5].
  • Off-Target Cytotoxicity: In other contexts, particularly in primary cells or non-malignant cell lines, reduced viability at high concentrations may indicate toxicity that warrants further investigation [2] [4]. For example, one study noted that this compound was not cytotoxic to bone marrow-derived macrophages (BMMs) at concentrations up to 5 µM [4].

G A485 This compound p300_CBP p300/CBP HAT A485->p300_CBP Inhibits H3K27ac ↓ Histone Acetylation (e.g., H3K27ac) p300_CBP->H3K27ac Loss of Chromatin Chromatin Condensation H3K27ac->Chromatin Gene_Repression Gene Repression Chromatin->Gene_Repression FLT3 Oncogenes (e.g., FLT3, c-Myc) Gene_Repression->FLT3 Downregulates Cell_Outcome Cell Fate Outcome FLT3->Cell_Outcome Cytostasis Cytostasis / Differentiation Cell_Outcome->Cytostasis Context-Dependent Cytotoxicity Therapeutic Cytotoxicity Cell_Outcome->Cytotoxicity Context-Dependent Off_Target Off-Target Toxicity Cell_Outcome->Off_Target High Concentrations

Key Recommendations for Reliable Assays

  • Include Comprehensive Controls: Always use a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent) in every experiment [1].
  • Validate with Orthogonal Methods: Do not rely on a single assay. Confirm key findings, especially unexpected cytotoxicity, with a different method (e.g., confirm MTT results with a LIVE/DEAD assay or by measuring ATP levels) [8].
  • Consider the Biological Context: When observing cell death, evaluate whether it aligns with the expected therapeutic mechanism in your disease model or if it might represent an off-target effect in normal cells [5] [4].

References

Objective Comparison of Efficacy and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of A-485 and G-CSF based on pre-clinical studies, primarily in mouse models.

Feature This compound / CBP-p300 Inhibitors G-CSF (Granulocyte Colony-Stimulating Factor)
Molecular Target CBP/p300 histone acetyltransferase (HAT) domain [1] [2] G-CSF receptor [3]
Primary Mechanism Inhibition of HAT activity, leading to activation of the hypothalamic-pituitary-adrenal (HPA) axis and a neuroendocrine stress response [1] [2] Direct stimulation of hematopoiesis and neutrophil production and release [3]
Onset of Action Rapid (within 1-2 hours) [1] [2] Slightly slower than this compound [2]
Duration of Effect Short-lived (~12 hours); counts return to baseline [1] [2] [4] Long-lasting (elevated counts at 24 hours) [2] [4]
Mobilized Cells Neutrophils, monocytes, B lymphocytes [1] [2] Primarily neutrophils and HSPCs; also increases monocytes [2] [3]
Combination Effect Additive increase in neutrophil mobilization when combined with G-CSF [2] Enhanced HSPC mobilization when combined with agents like Plerixafor [5] [6]
Key Context of Study Chemotherapy-induced neutropenia, infection (Listeria) models in mice [1] [2] [4] Standard for HSPC mobilization for transplantation; treatment of neutropenia [5] [6]

Experimental Data and Protocols for this compound

Much of the current understanding of this compound comes from a pivotal 2024 study. The key experimental findings and methodologies are outlined below [1] [2].

Key Experimental Results

  • Dose Response: A485 induced leukocytosis in a dose-dependent manner, with a ceiling effect observed [2].
  • Kinetics: A single intraperitoneal (i.p.) injection in mice caused white blood cell counts to rise within 1 hour, peak between 4-6 hours, and return to baseline by 12 hours [2].
  • In Vivo Efficacy:
    • In a model of chemotherapy-induced pancytopenia, A485 prompted a rapid recovery of circulating leukocyte counts [1] [2].
    • In immunocompromised mice infected with Listeria monocytogenes, a single dose of A485 significantly improved survival rates and reduced bacterial load compared to controls [1] [2] [4].
    • The mobilization effect was equally potent as G-CSF but mechanistically distinct, and the two agents had an additive effect on neutrophil mobilization when co-administered [2].

Detailed Experimental Protocol (Mouse Model) The following methodology was used to evaluate the efficacy of A485 in mobilizing leukocytes [2]:

  • Animal Model: Wild-type (C57BL/6) mice.
  • Compound Administration: A485 was prepared in a vehicle solution and administered via intraperitoneal (i.p.) injection. Doses used ranged from 5-50 mg/kg.
  • Control Groups: Mice injected with vehicle alone served as controls.
  • Blood Collection: Blood was collected via retro-orbital bleeding or tail vein nick at multiple time points post-injection (e.g., 1, 2, 4, 6, 12, 24 hours).
  • Leukocyte Analysis: Total and differential white blood cell counts (neutrophils, lymphocytes, monocytes) were performed on collected blood samples using an automated hematology analyzer or flow cytometry.
  • Pharmacokinetics: Serum concentration and tissue distribution of A485 were analyzed using liquid chromatography/tandem mass spectrometry (LC/MS).

Signaling Pathways of this compound and G-CSF

The two molecules mobilize leukocytes through fundamentally different biological pathways, as illustrated below.

G cluster_a485 This compound Pathway cluster_gcsf G-CSF Pathway A485 This compound Injection HAT Inhibits CBP/p300 HAT Domain A485->HAT HPA Activates HPA Axis HAT->HPA CRH ↑ CRH Release HPA->CRH CRHR1 Signals via CRHR1 CRH->CRHR1 ACTH ↑ ACTH Release CRHR1->ACTH Leukocytosis Leukocyte Mobilization from Bone Marrow ACTH->Leukocytosis GCSF G-CSF Administration GCSFR Binds G-CSF Receptor GCSF->GCSFR Direct Direct Stimulation of Myeloid Progenitors GCSFR->Direct Proteases Neutrophil-Derived Protease Release GCSFR->Proteases Mobilization HSPC & Neutrophil Mobilization Direct->Mobilization Disrupt Disruption of CXCL12/CXCR4 Axis Proteases->Disrupt Disrupt->Mobilization

The diagram above shows two distinct mobilization pathways [1] [2] [3]:

  • This compound acts through a neuroendocrine loop. It inhibits the CBP/p300 HAT domain, which activates the HPA axis. This leads to a cascade involving corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), ultimately mobilizing leukocytes from the bone marrow independently of glucocorticoids [1] [2].
  • G-CSF acts via a cytokine-driven pathway. It directly binds to its receptor on myeloid cells, stimulating neutrophil production and the release of proteases like matrix metalloproteinases (MMPs). These proteases cleave retention signals (e.g., the CXCL12/CXCR4 axis), facilitating the release of hematopoietic stem and progenitor cells (HSPCs) and mature neutrophils from the bone marrow niche [3].

Conclusion and Research Implications

For researchers and drug development professionals, the distinction between these two agents is significant:

  • This compound represents a novel class of mobilizing agents with a unique mechanism. Its rapid, short-lived action could be advantageous in acute settings where a transient boost in innate immunity is needed, such as during a neutropenic infection, without potentially interfering with long-term bone marrow recovery [1] [4]. Its additive effect with G-CSF also suggests potential for combination therapies [2].
  • G-CSF remains the well-established standard for situations requiring a sustained increase in neutrophil production and the harvesting of HSPCs for transplantation [5] [6].

It is crucial to note that the data for this compound is currently at the pre-clinical stage. Its efficacy, optimal dosing, and safety profile in humans are yet to be established. Further research is needed to explore its potential in various infectious and pathological contexts beyond Listeria models [1].

References

A-485 anti-tumor effects across different cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Antitumor Mechanisms of A-485 Across Cancer Models

The following table synthesizes the core findings from recent studies on this compound in different cancer models.

Cancer Model Key Target/Mechanism Downstream Effects Phenotypic Outcome (In vitro/In vivo) Combination Strategy
Diffuse Large B-Cell Lymphoma (DLBCL) [1] [2] Inhibits EP300 HAT domain, reduces H3K27ac levels [1]. Inhibits MYC and E2F1 pathways; induces G0/G1 cell cycle arrest and apoptosis [1]. Potent antitumor effects in vitro and in mouse xenograft models; synergism with XPO1 inhibitor (KPT8602) [1]. Synergistic with XPO1 inhibition (KPT8602) [1].
Growth Hormone Pituitary Adenoma (GHPA) [3] Inhibits p300 HAT activity [3]. Downregulates oncogenes (e.g., Pttg1, c-Myc) and pathways (cAMP, PI3K/AKT/mTOR); reduces Growth Hormone (GH) secretion [3]. Suppresses cell proliferation, colony formation, and hormone secretion in vitro and in vivo [3]. Not reported in the provided results.
Non-Small Cell Lung Cancer (NSCLC) [4] Inhibits p300/CBP HAT activity, reduces Ac-H3K18 and Ac-H3K27 [4]. Induces ROS accumulation, DNA damage, and a canonical autophagic pathway leading to senescence [4]. Causes irreversible growth arrest and senescence (not apoptosis); blocks colony-forming ability [4]. Disruption of autophagy (genetic/pharmacological) switches cell fate to apoptosis [4].

Detailed Experimental Data and Protocols

For research reproducibility, here is a detailed breakdown of the experimental conditions and assays used in these studies.

Study Component DLBCL [1] Growth Hormone Pituitary Adenoma [3] Non-Small Cell Lung Cancer [4]
Cell Lines Used TMD8, OCI-LY7, U2932, OCI-LY3, Pfeiffer [1]. GH3, MMQ, AtT-20 (rodent models) [3]. A549, H1299, H460, H1650 [4].
This compound Treatment (In vitro) Serial dilutions, viability assessed at 72h (CCK-8 assay) [1]. 2-fold serial dilutions over 4 days; viability (Cell Titer-Glo assay) [3]. 1-20 µM in time-course (up to 120h) and dose-response [4].
Key In vitro Assays CCK8, EdU proliferation, cell cycle (PI staining), apoptosis (Annexin V/7-AAD), Western Blot, RNA-seq [1]. Cell viability, clone formation, cell cycle (PI), apoptosis (Annexin V), ELISA (GH), Western Blot, qRT-PCR, RNA-seq [3]. Time-lapse microscopy, colony formation, Western Blot (LC3, p62), fluorescence microscopy (EGFP-LC3), flow cytometry (cell cycle, ROS) [4].
Key In vivo Models Female NSG mice; OCI-LY7 cell xenografts; A485 alone or with KPT8602; tumor volume measured [1]. Not detailed in the provided abstract and methods snippet [3]. Not a primary focus of the provided results [4].
Primary Molecular Readouts ↓H3K27Ac, ↓MYC/E2F1 signaling [1]. ↓H3K27Ac, ↓Pttg1, ↓c-Myc, ↓cAMP signaling [3]. ↓Ac-H3K18, ↓Ac-H3K27, ↑LC3-I to LC3-II conversion, ↑autophagic flux, ↑ROS [4].

Visualizing Key Signaling Pathways and Workflows

To help visualize the complex mechanistic data, the following diagrams illustrate the primary anti-tumor pathways of this compound and a general experimental workflow.

This compound Anti-Tumor Signaling Pathways

The diagram below summarizes the key mechanistic pathways through which this compound exerts its effects in the different cancer models described.

Generic In Vitro Experimental Workflow

This flowchart outlines a common experimental sequence used across the cited studies to evaluate this compound's effects in vitro.

Conclusion and Research Implications

The collective data demonstrates that this compound is a potent and selective catalytic inhibitor of EP300/p300 with broad anti-tumor potential. Its ability to disrupt crucial oncogenic pathways and cellular processes makes it a compelling candidate for further therapeutic development.

Key research implications include:

  • Mechanistic Diversity: this compound's effects are context-dependent, triggering apoptosis in DLBCL, senescence in NSCLC, and hormone suppression in GHPA. This highlights the need for disease-specific investigation [1] [3] [4].
  • Combination Potential: The synergy with XPO1 inhibition in DLBCL and the ability to shift senescence to apoptosis in NSCLC by blocking autophagy suggest that this compound's greatest utility may lie in rational combination therapies [1] [4].
  • Translational Promise: Consistent efficacy in mouse xenograft models across studies underscores the translational potential of targeting the EP300/p300 HAT domain [1] [3].

References

A-485 p300 inhibition vs CREBBP inhibition outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical and Cellular Potency Comparison

The table below summarizes the key quantitative data for A-485 and other major EP300/CREBBP inhibitors from a direct comparative study [1] [2].

Inhibitor Core Scaffold Biochemical IC₅₀ (Low Ac-CoA) Biochemical IC₅₀ (High Ac-CoA) Cellular Potency (Inhibition of Histone Acetylation)
This compound Indane spiro-oxazolidinedione 44.8 nM [1] [2] 1.3 μM [1] [2] Less potent than iP300w and CPI-1612 [1] [2]
iP300w Spiro-hydantoin 15.8 nM [1] [2] ~110 nM (estimated 7x shift) [1] [2] More potent than this compound [1] [2]
CPI-1612 Aminopyridine 10.7 nM [1] [2] ~21 nM (estimated 2x shift) [1] [2] Most potent among the three [1] [2]

A critical finding is that all these inhibitors are acetyl-CoA competitive. Their potency is highly dependent on cellular cofactor levels, with this compound showing the most significant drop in activity (a 29-fold shift) at physiologically relevant acetyl-CoA concentrations [1] [2].

Detailed Experimental Protocols

The comparative data in the table above were generated using the following standardized methodologies [1] [2]:

  • Biochemical TR-FRET Assay:

    • Purpose: To measure the half-maximal inhibitory concentration (IC₅₀) of the compounds against the EP300 catalytic domain.
    • Procedure: A biotinylated histone H3 peptide (amino acids 1-21) was incubated with the EP300 enzyme and acetyl-CoA in the presence of varying concentrations of the inhibitors. The reaction was allowed to proceed for 1 hour within the linear range of substrate conversion. The acetylation of the peptide was detected using an Alexa Fluor 647-labeled anti-H3K9Ac antibody and Europium-labeled streptavidin, with signal measured by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
    • Key Conditions: IC₅₀ values were determined at two acetyl-CoA concentrations: a low concentration (~50 nM, approximating the Km) and a high, physiologically relevant concentration (5 μM).
  • Cellular Potency Assay:

    • Purpose: To evaluate the inhibitors' ability to reduce histone acetylation in a living cell model.
    • Cell Line: MCF-7 breast cancer cells.
    • Procedure: Cells were treated with a dose range (8 nM to 5 μM) of each compound for 3 hours. Cells were then harvested, and the levels of histone H3 acetylation at lysines 18 and 27 (H3K18ac and H3K27ac), which are well-characterized substrates of EP300/CREBBP, were analyzed.

Broader Therapeutic Potential of this compound

Despite being less potent than newer inhibitors in direct comparison, extensive research demonstrates this compound's efficacy across multiple disease models by disrupting key acetylation-dependent processes.

G cluster_epigenetic Epigenetic & Transcriptional Effects A485 This compound H3K27ac Reduces H3K27ac A485->H3K27ac H3K18ac Reduces H3K18ac A485->H3K18ac FOXO1 Promotes FOXO1 Degradation A485->FOXO1 MYC_E2F Inhibits MYC & E2F1 Pathways A485->MYC_E2F DLBCL Suppresses DLBCL proliferation H3K27ac->DLBCL Leukemia Targets Leukemia Stem Cells H3K27ac->Leukemia ARPC Inhibits Androgen Receptor in Prostate Cancer H3K27ac->ARPC Liver Improves Acute Liver Injury & Metabolism H3K27ac->Liver H3K18ac->Liver FOXO1->Liver MYC_E2F->DLBCL subcluster_cancer Observed Anti-Cancer Outcomes NSCLC Sensitizes NSCLC to TRAIL-induced apoptosis subcluster_metabolic Metabolic & Inflammatory Outcomes Adipose Reduces Adipose Tissue & Liver Lipogenesis

These effects are supported by specific experimental findings:

  • Cancer Models:

    • DLBCL: A485 reduced H3K27ac levels, suppressed cell proliferation, and induced apoptosis in vitro. It also inhibited tumor growth in mouse xenograft models, with mechanistic studies pointing to inhibition of MYC and E2F1 pathways [3].
    • Non-Small Cell Lung Cancer (NSCLC): A485 sensitized both treatment-sensitive and EGFR-TKI-resistant cells to TRAIL-induced apoptosis and inhibited the growth of 3D spheroids [4].
    • Other Cancers: Studies note efficacy in prostate cancer and against leukemia stem cells by targeting enhancer activity [1] [3].
  • Metabolic & Inflammatory Diseases:

    • Acute Liver Injury: In an LPS/D-GalN-induced mouse model, A485 (100 mg/kg) alleviated liver injury, improved survival, and suppressed pathological pro-inflammatory genes by reducing H3K27ac/H3K18ac at their promoters [5].
    • Metabolic Syndrome: In high-fat diet-fed mice, A485 administration reduced body weight, white adipose tissue mass, and hepatic lipid content. It also decreased hepatic glucose production by promoting the ubiquitination and degradation of FOXO1 [6].

Interpretation Guide for Researchers

  • For High-Potency Cellular Studies: If your research requires the strongest possible on-target effect, the data suggest CPI-1612 or iP300w may be superior choices, especially in cellular environments with high acetyl-CoA [1] [2].
  • For Established Workflows and Models: This compound remains a well-validated and effective tool, with a growing body of evidence supporting its use in specific cancer, metabolic, and inflammatory disease models as detailed above.
  • Key Consideration: Remember that the cellular context (e.g., acetyl-CoA levels, specific pathway dependencies) will significantly influence compound efficacy, regardless of its biochemical potency ranking.

References

A-485 validation in lymphoma vs prostate cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Summary of A-485 Findings

The table below summarizes the key findings and supporting data for this compound in Diffuse Large B-Cell Lymphoma (DLBCL) and prostate cancer models.

Feature Validation in DLBCL Models Validation in Prostate Cancer Models
Key Findings Potent anti-tumor effects as monotherapy and synergistic effect with XPO1 inhibitor KPT8602 [1]. Synthetic lethality in CREBBP/EP300-mutant models [2]. Potent anti-proliferative activity in AR-positive prostate cancer; inhibits AR transcriptional program [3].
In Vitro Models TMD8, OCI-LY7, U2932, OCI-LY3, and Pfeiffer cell lines [1]. RC-K8 cell line (ABC-like DLBCL) [2]. Prostate adenocarcinoma PC-3 cells; broad panel of 124 cancer cell lines [3].
In Vivo Models OCI-LY7 xenograft model in NSG mice [1]. Castration-resistant xenograft model [3].
Potency (IC₅₀/EC₅₀) Cell viability significantly reduced [1]. H3K27Ac reduced (EC₅₀ = 73 nM in PC-3 cells) [3]. p300 HAT domain inhibition (IC₅₀ = 9.8 nM); CBP HAT domain inhibition (IC₅₀ = 2.6 nM) [3].
Key Pathways Affected Inhibition of MYC and E2F1 pathways [1]. Dependency on CREBBP in EP300-truncated cells [2]. Inhibition of AR transcriptional program; reduction of H3K27Ac and H3K18Ac [3].
Primary Mechanisms EP300 inhibition via its conserved HAT domain, reducing H3K27Ac levels [1]. Synthetic lethal interaction between CREBBP and EP300 [2]. Competitive inhibition of acetyl-CoA binding to the p300/CBP HAT domain [3].

Detailed Experimental Protocols

The methodologies from key studies provide a template for validating this compound's activity.

In Vitro Functional Assays

The following assays are commonly used to establish the baseline efficacy and mechanism of this compound:

  • Cell Viability Assay (CCK-8): DLBCL cells were cultured in 96-well plates and treated with serial dilutions of this compound. After 72 hours, cell viability was evaluated using the CCK-8 assay according to standard protocols [1].
  • Proliferation, Cell Cycle, and Apoptosis Analysis:
    • EdU Assay: Cells were incubated with 10 µM EdU for 2 hours to evaluate cell proliferation. The proportion of proliferating cells was quantified by flow cytometry [1].
    • Cell Cycle Analysis: Cells were fixed, treated with RNase A, and stained with propidium iodide (PI). DNA content was analyzed by flow cytometry to determine cell cycle distribution [1].
    • Apoptosis Analysis: Assessed using an Annexin V-PE/7-AAD Apoptosis Detection Kit. After staining, apoptotic cells were quantified using flow cytometry [1].
  • Western Blotting: Cells were treated with this compound (e.g., 250 nM or 500 nM for 72 hours). Proteins were extracted, separated by SDS-PAGE, and transferred to PVDF membranes. Membranes were incubated with primary antibodies (e.g., against H3K27Ac) and detected using chemiluminescence [1].
  • Cellular Target Engagement (High-Content Microscopy): PC-3 cells were treated with this compound for 3 hours. A dose-dependent decrease in H3K27Ac (EC₅₀ = 73 nM) was observed, without affecting other marks like H3K9Ac, confirming selective cellular activity [3].
In Vivo Efficacy Studies
  • DLBCL Xenograft Model: Female athymic NSG mice (6–8 weeks old) were housed in a specific pathogen-free (SPF) environment. A total of 1.0 × 10^7 OCI-LY7 cells were subcutaneously injected. Tumor growth was monitored by measuring tumor size, and tumor volume was calculated. The combination of this compound with the XPO1 inhibitor KPT8602 was evaluated for enhanced tumor suppression [1].
  • Prostate Cancer Xenograft Model: A castration-resistant xenograft model was used to demonstrate that this compound inhibited tumor growth in vivo [3].
Structural and Mechanistic Studies
  • X-ray Crystallography: The binding mode of this compound was definitively established by determining the X-ray crystal structure of the human p300 HAT domain in complex with this compound at a high resolution of 1.95 Å. This confirmed that this compound binds competitively in the acetyl-CoA binding pocket [3].
  • Enzymatic Activity (TR-FRET): A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring acetylation of a biotinylated histone H4 peptide was used. This compound inhibited the activity of the p300-BHC domain (IC₅₀ = 9.8 nM) and CBP-BHC (IC₅₀ = 2.6 nM) [3].

Signaling Pathways & Synthetic Lethality

The diagrams below illustrate the key mechanistic pathways through which this compound exerts its effects.

This compound Mechanism of Action in DLBCL

This diagram shows the proposed mechanism by which this compound, alone and in combination, inhibits DLBCL progression.

G A485 This compound EP300 EP300 A485->EP300 Inhibits HAT Domain Combo Synergistic Tumor Suppression A485->Combo H3K27Ac H3K27Ac Levels EP300->H3K27Ac Reduces Myc_E2F1 MYC & E2F1 Pathways H3K27Ac->Myc_E2F1 Downregulates Proliferation Tumor Cell Proliferation Myc_E2F1->Proliferation Promotes KPT8602 XPO1 Inhibitor (KPT8602) KPT8602->Combo

This compound inhibits the histone acetyltransferase (HAT) domain of EP300, leading to a reduction in the epigenetic mark H3K27Ac. This downregulates key oncogenic pathways like MYC and E2F1, ultimately inhibiting tumor cell proliferation. Research shows a synergistic effect when this compound is combined with the XPO1 inhibitor KPT8602 [1].

Synthetic Lethal Interaction in Lymphoma

This diagram illustrates the synthetic lethal interaction between the genes CREBBP and EP300, which represents a therapeutic opportunity in specific lymphomas.

G Genetic_Loss Genetic Loss of EP300 function CREBBP_Dependency Cell Dependency on CREBBP Genetic_Loss->CREBBP_Dependency Induces Cell_Death Synthetic Lethality (Cell Death) CREBBP_Dependency->Cell_Death Loss is Lethal A485 This compound (Inhibits CREBBP/EP300) A485->CREBBP_Dependency Inhibits

In certain DLBCL cases (e.g., the RC-K8 cell line), a genetic alteration truncates EP300, making the cancer cells dependent on its paralog, CREBBP. In this context, pharmacological inhibition of the remaining HAT function (of both CREBBP and the truncated EP300) by this compound creates a synthetic lethal interaction, leading to selective cell death. This identifies a druggable vulnerability for lymphomas with mutations in these genes [2].

Interpretation for Research Applications

The data indicates that this compound is a potent and mechanistically validated tool for probing EP300/CBP biology. Its application, however, may be justified on different grounds in the two cancer types:

  • In prostate cancer, the primary driver for this compound's use is its direct and potent antagonism of the androgen receptor transcriptional program, a key oncogenic pathway [3].
  • In lymphoma, two compelling rationales exist: first, as a monotherapy or combination agent targeting shared oncogenic pathways like MYC [1]; and second, as a precision medicine approach targeting a specific synthetic lethal vulnerability in CREBBP- or EP300-mutated tumors [2].

References

A-485 comparative transcriptome analysis with other epigenetic drugs

Author: Smolecule Technical Support Team. Date: February 2026

A-485 vs. Other Epi-Drugs: A Snapshot

Drug/Drug Class Example Agents Primary Target Key Mechanisms & Applications Key Differentiators of this compound
p300/CBP HAT Inhibitor This compound p300/CBP histone acetyltransferase (HAT) domain [1] Inhibits histone/protein acetylation; targets pathological gene networks in inflammation [2], cancer [3], and psoriasis [4] Highly selective catalytic inhibitor; targets specific transcriptional programs rather than causing genome-wide hypomethylation/ hyperacetylation [1]
DNMT Inhibitors Azacitidine, Decitabine [5] DNA Methyltransferases (DNMTs) [5] Incorporated into DNA, cause genome-wide hypomethylation; approved for MDS, AML [5] Different mechanism of action; does not incorporate into DNA or cause direct DNA damage [5]
HDAC Inhibitors Vorinostat, Romidepsin [5] Histone Deacetylases (HDACs) [5] Cause genome-wide histone hyperacetylation; approved for cutaneous T-cell lymphoma [5] More targeted approach compared to broader-acting HDAC inhibitors [2]
BET Inhibitors (e.g., CCS1477) [6] Bromodomains of BET proteins (BRD4) & p300/CBP [6] Disrupts reading of acetyl marks; inhibits cancer growth (e.g., Group 3 Medulloblastoma) [6] Domain-specific inhibition: this compound (HAT domain) vs. CCS1477 (Bromodomain) can have distinct, lineage-specific effects on tumor growth [6]

This compound's Mechanism and Key Experimental Findings

This compound is a potent and selective catalytic inhibitor of the histone acetyltransferase (HAT) activity of p300 and CBP [1]. Its mechanism and research applications are detailed below.

Mechanism of Action

The diagram below illustrates how this compound targets the epigenetic machinery at a specific point.

G cluster_1 Normal Function Histone Histone Tail p300CBP p300/CBP HAT Domain Histone->p300CBP Binds AcetylGroup Acetyl Group AcetylGroup->p300CBP Uses AcetylatedHistone Acetylated Histone OpenChromatin Open Chromatin & Gene Transcription AcetylatedHistone->OpenChromatin Promotes p300CBP->AcetylatedHistone Transfers A485 This compound Inhibitor A485->p300CBP Inhibits

By blocking this key step, this compound reduces acetylation marks like H3K27ac and H3K18ac at specific gene promoters, leading to the suppression of pathological gene networks [2].

Key Experimental Findings
  • Inflammatory Disease: In a mouse model of acute liver injury, this compound (100 mg/kg, intraperitoneal) significantly reduced plasma aminotransferase levels, improved survival rates, and suppressed a broad set of pro-inflammatory genes in liver macrophages [2].
  • Cancer:
    • As a single agent: this compound inhibits the proliferation of various cancer cell lines [1].
    • In combination therapy: this compound sensitizes non-small cell lung cancer cells to TRAIL, leading to synergistic cell death, even in therapy-resistant cells [3].
  • Domain-Specific Specificity: Research shows that inhibiting different domains of p300/CBP has varying effects. Some cancers are more sensitive to bromodomain inhibition, while others are more sensitive to HAT inhibition with this compound [6].

Core Experimental Protocols from Key Studies

The following workflows summarize the main methodologies used in the studies cited.

Protocol 1: In Vitro & In Vivo Efficacy in Inflammation

G Start 1. In Vitro Screening A Treat RAW264.7 macrophages with LPS + this compound Start->A B Measure cytokine expression (e.g., ELISA) A->B C 2. In Vivo Modeling D Induce ALI in mice (LPS/D-GalN injection) C->D E Treat with this compound (100 mg/kg, i.p.) D->E F 3. Multi-Omics Analysis G RNA-Seq & ChIP-Seq (H3K27ac, H3K18ac) on liver tissue/macrophages F->G H Integrative bioinformatic analysis of pathways G->H

Based on [2]

Protocol 2: Cancer Combination Therapy

G CellLine Culture NSCLC cell lines (including TKI-resistant) Treatment Treatment Groups: - Vehicle - this compound alone - TRAIL alone - this compound + TRAIL CellLine->Treatment Assays Outcome Assays: - Apoptosis (e.g., Caspase) - Long-term proliferation - 3D Spheroid growth Treatment->Assays

Based on [3]

Key Takeaways for Researchers

  • Precision over Breadth: this compound offers a more targeted approach compared to first-generation epi-drugs like DNMTi and HDACi, which cause genome-wide epigenetic alterations. This could translate to a different toxicity profile and more specific therapeutic effects [2].
  • Novel Therapeutic Strategy: The ability of this compound to normalize disease-associated gene expression networks makes it a compelling candidate for treating conditions driven by transcriptional dysregulation, such as inflammatory diseases and certain cancers [4] [2].
  • Importance of Context: The efficacy of p300/CBP inhibition is highly context-dependent. The choice between inhibiting the HAT domain or the bromodomain may be critical and should be informed by the specific disease model [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

536.16828253 Da

Monoisotopic Mass

536.16828253 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide

Dates

Last modified: 08-15-2023
1. http://www.thesgc.org/chemical-probes/A-485
2: Lasko LM, Jakob CG, Edalji RP, Qiu W, Montgomery D, Digiammarino EL, Hansen

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